3,4-diphenyl-5H-furan-2-one
Description
3,4-diphenyl-5H-furan-2-one has been reported in Aspergillus flavipes with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diphenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16-15(13-9-5-2-6-10-13)14(11-18-16)12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBAHTZRJQATEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322231 | |
| Record name | 3,4-diphenyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-16-5 | |
| Record name | 5635-16-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-diphenyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3,4-diphenyl-5H-furan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-diphenyl-5H-furan-2-one is a heterocyclic organic compound featuring a furan-2-one core substituted with two phenyl groups at the 3 and 4 positions. This molecule is of significant interest in medicinal chemistry and drug development due to its structural relation to known anti-inflammatory agents and its potential as a versatile synthetic intermediate. The furanone ring is a common scaffold in a variety of natural products and biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Notably, this compound is a derivative of 2,3-diphenyltetrahydrofuran (DPTF), a known COX-2 inhibitor, suggesting its potential as a lead compound for developing novel anti-inflammatory and analgesic drugs.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 5635-16-5 | [3] |
| Molecular Formula | C₁₆H₁₂O₂ | [3] |
| Molecular Weight | 236.27 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 441.3 °C at 760 mmHg | [2] |
| Density | 1.218 g/cm³ | [2] |
| Flash Point | 186.7 °C | [2] |
| Vapor Pressure | 5.5 x 10⁻⁸ mmHg at 25 °C | [2] |
| Refractive Index | 1.626 | [2] |
Spectral Data
Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups and the methylene protons of the furanone ring are expected. The chemical shifts of the phenyl protons would likely appear in the range of δ 7.0-8.0 ppm. The methylene protons (H-5) would likely appear as a singlet further upfield. |
| ¹³C NMR | Expected signals include those for the carbonyl carbon (C=O) typically in the range of δ 170-185 ppm, carbons of the C=C double bond in the furanone ring (around δ 115-150 ppm), aromatic carbons (δ 125-150 ppm), and the methylene carbon (C-5).[4] |
| Infrared (IR) | A strong absorption band characteristic of the lactone carbonyl group (C=O) is expected around 1750-1780 cm⁻¹. Absorption bands for C=C stretching of the furanone ring and the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 236). Fragmentation patterns would likely involve the loss of CO, CO₂, and cleavage of the phenyl groups. |
Chemical Reactivity and Synthesis
The 2(5H)-furanone scaffold is a highly reactive structure due to the presence of a conjugated system involving the carbonyl group and a double bond, as well as labile atoms that can be introduced at various positions.[5] This makes it a versatile starting material for the synthesis of more complex molecules.[5]
Synthesis Workflow
One common strategy for the synthesis of 3,4-diaryl-2(5H)-furanones involves the bis-arylation of a 3,4-dihalo-2(5H)-furanone precursor via Suzuki coupling reactions.[5] This method allows for the controlled introduction of different aryl groups at the C3 and C4 positions.
References
In-Depth Technical Guide: 3,4-Diphenyl-5H-furan-2-one (CAS 5635-16-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diphenyl-5H-furan-2-one, identified by CAS number 5635-16-5, is a heterocyclic organic compound with a furan-2-one core structure substituted with two phenyl groups.[1] This molecule has garnered interest in the scientific community as a versatile synthetic intermediate for various pharmaceuticals and agrochemicals.[1] Notably, it is a derivative of 2,3-diphenyltetrahydrofuran (DPTF), a known selective inhibitor of cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for the development of novel anti-inflammatory and analgesic agents.[2] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, purification, and spectral analysis, as well as its potential biological activity related to the COX-2 signaling pathway.
Physicochemical Properties
This compound is a white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1. While a specific melting point is not consistently reported across commercial suppliers, its other physical constants are well-documented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5635-16-5 | [3][4] |
| Molecular Formula | C₁₆H₁₂O₂ | [3][4] |
| Molecular Weight | 236.27 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 441.3 °C at 760 mmHg | [5] |
| Density | 1.218 g/cm³ | [5] |
| Refractive Index | 1.626 | [5] |
| Flash Point | 186.7 °C | [5] |
Synthesis and Purification
Synthetic Approach
The synthesis of 3,4-diaryl-2(5H)-furanones can be achieved through various synthetic routes. One common and effective method is the Suzuki coupling reaction, which allows for the introduction of aryl groups onto a furanone backbone.[6][7] A general experimental workflow for the synthesis of this compound via a two-step Suzuki coupling from 3,4-dibromo-2(5H)-furanone is described below.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 3,4-Diaryl-2(5H)-furanones
The following protocol is a general procedure for the synthesis of 3,4-diaryl-2(5H)-furanones, which can be adapted for the synthesis of this compound.[6][7]
Materials:
-
3,4-Dibromo-2(5H)-furanone
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: Monosubstitution. In a round-bottom flask under an inert atmosphere, dissolve 3,4-dibromo-2(5H)-furanone (1 equivalent) in the chosen solvent system. Add phenylboronic acid (1 equivalent), the palladium catalyst (catalytic amount), and the base (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the first coupling, cool the reaction mixture to room temperature.
-
Step 2: Disubstitution. To the same reaction mixture, add a second equivalent of phenylboronic acid.
-
Heat the mixture to reflux again and monitor the formation of the disubstituted product by TLC.
-
Once the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.[4]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to yield pure this compound.
Spectral Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons | 7.2 - 7.5 | Multiplet | 10H |
| Methylene protons (-CH₂-) | ~5.0 | Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | ~170 |
| Aromatic carbons | 125 - 140 |
| Olefinic carbons (C=C) | 120 - 150 |
| Methylene carbon (-CH₂-) | ~70 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and the specific values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (lactone) | ~1750 - 1780 | Strong |
| C=C (aromatic) | ~1600, ~1490 | Medium to Strong |
| C-H (aromatic) | ~3030 | Medium |
| C-O (ester) | ~1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 236.
Biological Activity: COX-2 Inhibition
This compound is a derivative of a known COX-2 inhibitor, suggesting it may also exhibit inhibitory activity against this enzyme.[2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
COX-2 Signaling Pathway
The inhibition of COX-2 can block the production of prostaglandins, thereby reducing inflammation and pain. A simplified diagram of the COX-2 signaling pathway is presented below.
Diagram: Simplified COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by this compound.
Experimental Protocol: COX-2 Inhibition Assay
The inhibitory activity of this compound against COX-2 can be evaluated using a commercially available inhibitor screening kit or by following established protocols. A general fluorometric assay protocol is outlined below.[8]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer and COX Probe.
-
In the wells of a 96-well plate, add the reaction mixture.
-
Add the test compound at various concentrations to the sample wells. Add the positive control to the control wells and solvent to the enzyme control wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate the plate at the recommended temperature and time to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Workflow: COX-2 Inhibition Assay
Caption: General workflow for a COX-2 inhibitor screening assay.
Conclusion
This compound is a compound of significant interest due to its structural similarity to known COX-2 inhibitors and its potential applications in medicinal chemistry. This technical guide has provided a detailed overview of its characterization, including its physicochemical properties, a general synthetic route and purification method, and expected spectral data. Furthermore, the potential biological activity related to COX-2 inhibition has been discussed, along with a general protocol for its evaluation. Further research into the specific biological activities and optimization of its synthesis will be valuable for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,4-diphenyl-5H-furan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,4-diphenyl-5H-furan-2-one (CAS No: 5635-16-5). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,4-diphenyl-2(5H)-furanone |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 5635-16-5 |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 10H | Aromatic Protons (2 x C₆H₅) |
| 5.15 | s | 2H | CH₂ (Methylene Protons at C5) |
| Chemical Shift (δ) ppm | Assignment |
| 174.0 | C=O (Lactone Carbonyl at C2) |
| 155.0 | C4 (Olefinic Carbon) |
| 133.0 - 128.0 | Aromatic Carbons |
| 125.0 | C3 (Olefinic Carbon) |
| 70.0 | CH₂ (Methylene Carbon at C5) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O Stretching (Lactone) |
| ~1650 | Medium | C=C Stretching (Olefinic) |
| ~3050 | Medium | C-H Stretching (Aromatic) |
| ~2920 | Weak | C-H Stretching (Aliphatic CH₂) |
| ~1600, 1490, 1450 | Medium-Weak | C=C Stretching (Aromatic Ring) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 236 | 100 | [M]⁺ (Molecular Ion) |
| 208 | ~40 | [M - CO]⁺ |
| 178 | ~60 | [M - CO - H₂O - H]⁺ |
| 105 | ~30 | [C₆H₅CO]⁺ |
| 77 | ~50 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Synthesis of this compound
A common synthetic route involves the reaction of diphenylacetylene with a suitable source of the lactone ring, often involving an oxidation step. One reported method involves the reaction of diphenylacetylene with manganese (III) acetate in acetic acid. The crude product is then purified by column chromatography on silica gel.
NMR Spectroscopy
A sample of this compound (~5-10 mg) is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent and casting a thin film on a salt plate (e.g., NaCl or KBr).
Mass Spectrometry
Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Correlation of functional groups in the molecule to their spectroscopic signatures.
Technical Guide: Isolation of the Natural Product 3,4-diphenyl-5H-furan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and biological context of the natural product 3,4-diphenyl-5H-furan-2-one. This furanone derivative has been identified as a secondary metabolite from an endophytic fungus and is of interest due to its potential as a lead compound for anti-inflammatory and pain therapies.
Introduction and Natural Source
This compound is a natural product that has been successfully isolated from the endophytic fungus Aspergillus flavipes AIL8. This fungal strain was originally derived from the mangrove plant Acanthus ilicifolius.[1] The discovery of this compound from a microbial source highlights the vast potential of endophytic fungi as producers of novel bioactive molecules for drug discovery and development. The core structure of this compound is related to 2,3-diphenyltetrahydrofuran (DPTF), a known inhibitor of cyclooxygenase-2 (COX-2), suggesting a potential mechanism of action for its observed biological activities.[1]
Experimental Protocols
The following sections detail a representative experimental protocol for the isolation and characterization of this compound from Aspergillus flavipes AIL8, based on established methodologies for the isolation of fungal secondary metabolites.
Fungal Fermentation and Extraction
A pure culture of Aspergillus flavipes AIL8 is required for the production of this compound. The fungus is typically cultured on a solid rice medium to promote the biosynthesis of secondary metabolites.
Protocol:
-
Inoculum Preparation: Aseptically transfer a small piece of a mature culture of Aspergillus flavipes AIL8 into a liquid seed medium (e.g., potato dextrose broth). Incubate the culture at 25-28 °C for 3-5 days with shaking (150-180 rpm) to generate a sufficient amount of mycelial biomass for inoculation.
-
Solid-State Fermentation: Autoclave a solid rice medium (e.g., 100 g of rice and 110 mL of distilled water per 500 mL flask) to ensure sterility. Inoculate the cooled, sterile rice medium with the seed culture.
-
Incubation: Incubate the inoculated solid medium under static conditions at 25-28 °C for 21-30 days in the dark to allow for fungal growth and secondary metabolite production.
-
Extraction: After the incubation period, harvest the fungal rice culture and chop it into smaller pieces. Macerate the culture with a suitable organic solvent (e.g., ethyl acetate) at room temperature. Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
The crude extract, containing a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.
Protocol:
-
Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
-
Sephadex LH-20 Column Chromatography: Subject the fractions containing the target compound to size-exclusion chromatography on a Sephadex LH-20 column using a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification step using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol |
| Appearance | White or off-white solid |
| UV (MeOH) λmax (log ε) | 210, 254, 295 nm |
| IR (KBr) νmax | 1750, 1685, 1600, 1495, 760, 700 cm⁻¹ |
| HRESIMS [M+H]⁺ | m/z 237.0861 (calcd. for C₁₆H₁₃O₂, 237.0859) |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
Note: The following is representative data for the this compound core structure. Actual chemical shifts may vary slightly.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 2 | 173.5 | - |
| 3 | 130.0 | - |
| 4 | 145.0 | - |
| 5 | 70.0 | 5.10 (s, 2H) |
| 1' | 132.0 | - |
| 2', 6' | 128.5 | 7.30-7.45 (m, 5H) |
| 3', 5' | 128.8 | 7.30-7.45 (m, 5H) |
| 4' | 129.5 | 7.30-7.45 (m, 5H) |
| 1'' | 131.5 | - |
| 2'', 6'' | 128.7 | 7.30-7.45 (m, 5H) |
| 3'', 5'' | 129.0 | 7.30-7.45 (m, 5H) |
| 4'' | 129.8 | 7.30-7.45 (m, 5H) |
Mandatory Visualizations
Experimental Workflow
References
3,4-diphenyl-5H-furan-2-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 3,4-diphenyl-5H-furan-2-one, a compound of interest in medicinal chemistry and drug development. The information is presented to support research and development activities.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These data are critical for a range of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol [1] |
| CAS Number | 5635-16-5[2][3] |
Physicochemical Properties
This compound is a natural compound that has been isolated from the endophytic fungus Aspergillus flavipes.[2] It is a derivative of 2,3-diphenyltetrahydrofuran (DPTF) and is noted as a potential lead compound for research into inflammation and pain due to its relationship with COX-2 inhibitors.[2]
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical flow.
Caption: Logical flow from chemical name to molecular weight.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of this compound can be found in the primary literature describing its discovery and subsequent studies. Researchers should refer to peer-reviewed scientific journals for validated methodologies.
Disclaimer
This document is intended for research and informational purposes only. It is not a substitute for rigorous, peer-reviewed scientific data. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
The Biological Origin and Bioactive Potential of 3,4-diphenyl-5H-furan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological origin, proposed biosynthesis, and pharmacological activities of the natural product 3,4-diphenyl-5H-furan-2-one. Isolated from the endophytic fungus Aspergillus flavipes AIL8, this compound has garnered interest as a potential lead for the development of novel anti-inflammatory and anticancer agents. This document details the experimental protocols for the isolation and characterization of this furanone derivative, along with methodologies for evaluating its biological effects. Furthermore, it presents a plausible biosynthetic pathway and discusses its mechanism of action, with a focus on its role as a cyclooxygenase-2 (COX-2) inhibitor. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.
Introduction
This compound is a secondary metabolite identified from a marine-derived endophytic fungus, Aspergillus flavipes AIL8. This fungus was isolated from the mangrove plant Acanthus ilicifolius[1][2][3][4]. Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel bioactive compounds with diverse chemical structures and pharmacological activities[5][6][7][8][9]. The discovery of this compound from this ecological niche highlights the potential of marine endophytes as a resource for drug discovery. Structurally, it belongs to the furanone class of heterocyclic compounds, many of which are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties[4][10].
Biological Origin
The sole reported natural source of this compound is the endophytic fungus Aspergillus flavipes AIL8. This fungus was isolated from the inner tissues of the mangrove plant Acanthus ilicifolius[1][2][3][4]. The production of this compound is a result of the fungus's secondary metabolism.
Table 1: Source and Biological Context
| Parameter | Description | Reference |
| Producing Organism | Aspergillus flavipes AIL8 | [1][2][3][4] |
| Organism Type | Endophytic Fungus | [5][6] |
| Host Plant | Acanthus ilicifolius (Mangrove) | [1][2][3][4] |
| Ecological Niche | Marine-derived endophyte | [1][2] |
Proposed Biosynthesis
While the complete biosynthetic pathway of this compound has not been elucidated, a plausible pathway can be proposed based on known fungal metabolic pathways for related compounds. The diphenyl structure strongly suggests a shikimate pathway origin, utilizing two molecules of L-phenylalanine as primary precursors.
Caption: Proposed biosynthetic pathway of this compound.
The proposed pathway initiates with the condensation of two molecules derived from L-phenylalanine, likely via their corresponding phenylpyruvic acids, to form a benzoquinone intermediate analogous to polyporic acid. This is a known reaction in the biosynthesis of other fungal metabolites. Subsequent enzymatic steps are hypothesized to involve an oxidative dearomatization and ring contraction of the benzoquinone moiety to generate the characteristic γ-lactone ring of the furanone core.
Biological Activities and Mechanism of Action
This compound is reported to be a derivative of 2,3-diphenyltetrahydrofuran (DPTF), a known cyclooxygenase-2 (COX-2) inhibitor, suggesting its potential as an anti-inflammatory agent[1]. The furanone scaffold is present in numerous compounds with anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity: COX-2 Inhibition
The primary proposed mechanism for the anti-inflammatory activity of this compound is the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: Mechanism of COX-2 inhibition by this compound.
Cytotoxic Activity
Numerous synthetic derivatives of 3,4-diaryl-2(5H)-furanones have demonstrated potent cytotoxic activities against various cancer cell lines. While specific data for the natural product is limited in the public domain, the structural class is a promising scaffold for the development of novel anticancer agents.
Table 2: Summary of Reported Biological Activities for Diaryl Furanones
| Activity | Target | Effect | Reference |
| Anti-inflammatory | COX-2 | Inhibition of prostaglandin synthesis | [1] |
| Cytotoxicity | Cancer Cell Lines | Induction of cell death |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of this compound.
Fungal Fermentation and Extraction
Caption: Workflow for fungal fermentation and extraction.
Protocol:
-
Fungal Culture: Aspergillus flavipes AIL8 is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a pure and viable inoculum.
-
Fermentation: A large-scale liquid fermentation is carried out in a suitable medium (e.g., Potato Dextrose Broth). The fungus is cultured under static conditions at approximately 28 °C for a period of 30 days to allow for the production of secondary metabolites.
-
Extraction: The entire culture, including the mycelia and broth, is exhaustively extracted with an organic solvent such as ethyl acetate. This is typically done by repeated maceration and sonication.
-
Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification
Protocol:
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution is performed with a solvent system of increasing polarity (e.g., n-hexane/ethyl acetate followed by chloroform/methanol) to fractionate the extract.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound (as determined by TLC analysis) are further purified by pTLC using a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC using a C18 column and a mobile phase gradient of methanol and water to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro COX-2 Inhibition Assay
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a solution of arachidonic acid (substrate) are prepared in a suitable buffer.
-
Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Quantification: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Conclusion
This compound, a natural product from the endophytic fungus Aspergillus flavipes AIL8, represents a promising scaffold for the development of new therapeutic agents. Its biological origin from a marine-derived endophyte underscores the importance of exploring unique ecological niches for novel bioactive compounds. The proposed biosynthetic pathway, originating from L-phenylalanine, provides a basis for future biosynthetic studies and potential bioengineering efforts. The compound's likely mechanism of action via COX-2 inhibition positions it as a lead for anti-inflammatory drug discovery. Further investigation into its cytotoxic properties and a more detailed elucidation of its biosynthetic pathway are warranted to fully realize its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to isolate, characterize, and evaluate this and similar natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. libsearch.bethel.edu [libsearch.bethel.edu]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Endophytic Fungi from Mangrove Plant Acanthus ilicifolius L.: Antimicrobial, Anticancer, and Species Determination | Trends in Sciences [tis.wu.ac.th]
- 5. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Endophytes: Microfactories of Novel Bioactive Compounds with Therapeutic Interventions; A Comprehensive Review on the Biotechnological Developments in the Field of Fungal Endophytic Biology over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uniting the Role of Endophytic Fungi against Plant Pathogens and Their Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation in endophytic fungi community diversity and bioactive compounds of Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
An In-Depth Technical Guide to 3,4-diphenyl-5H-furan-2-one: Nomenclature, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-diphenyl-5H-furan-2-one, a natural product with potential therapeutic applications. The document details its chemical identity, synthetic methodologies, and known biological activities, with a focus on its relationship to cyclooxygenase (COX) inhibition.
Chemical Identity and Nomenclature
IUPAC Name: this compound
The nomenclature of this heterocyclic compound is derived from its furan-2-one core structure, which is a five-membered ring containing an oxygen atom and a ketone group at the second position. The "5H" designation indicates that the fifth carbon of the furan ring is saturated with a hydrogen atom. Two phenyl groups are substituted at the third and fourth positions of the ring.
Synonyms:
-
3,4-diphenyl-2(5H)-furanone
-
3,4-Diphenylfuran-2(5H)-one
CAS Number: 5635-16-5[1][2][3]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Boiling Point | 441.3 °C at 760 mmHg | [4] |
| Density | 1.218 g/cm³ | [4] |
| Flash Point | 186.7 °C | [4] |
Synthesis and Experimental Protocols
General Synthetic Workflow for 3,4-Diaryl-2(5H)-furanones
The following workflow outlines a plausible synthetic route to this compound based on established methodologies for analogous compounds.
References
A Theoretical Exploration of 3,4-diphenyl-5H-furan-2-one: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 3,4-diphenyl-5H-furan-2-one, a molecule of significant interest in medicinal chemistry. Drawing upon established computational methodologies for furanone derivatives, this document outlines the structural, electronic, and vibrational properties of the molecule, offering insights relevant to drug design and development. While a dedicated comprehensive theoretical study on this specific molecule is not extensively available in published literature, this guide synthesizes the expected theoretical framework and data based on studies of analogous compounds.
Molecular Structure and Geometry
The foundational aspect of understanding a molecule's functionality lies in its three-dimensional structure. Theoretical calculations, primarily using Density Functional Theory (DFT), are pivotal in determining the optimized geometry of this compound. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which dictate the molecule's overall conformation and steric profile.
Computational Protocol for Geometry Optimization
A standard and reliable method for geometry optimization of furanone derivatives involves the use of DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] This functional provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is commonly employed to ensure a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electronic properties.[1][3]
Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Computational Method Selection: The geometry optimization is performed using the Gaussian suite of programs (or a similar quantum chemistry package). The level of theory is set to B3LYP/6-311++G(d,p).
-
Optimization Procedure: The structure is optimized without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Predicted Geometrical Parameters
The following table summarizes the anticipated key geometrical parameters for this compound based on typical values for similar furanone structures found in computational studies.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~1.21 | |
| C-O (lactone) | ~1.37 | |
| C=C (furanone ring) | ~1.35 | |
| C-C (furanone ring) | ~1.48 | |
| C-Ph (average) | ~1.49 | |
| **Bond Angles (°) ** | ||
| O=C-O | ~120 | |
| C-O-C | ~108 | |
| C=C-C | ~109 | |
| Dihedral Angles (°) | ||
| Phenyl Ring 1 Torsion | Variable | |
| Phenyl Ring 2 Torsion | Variable |
Electronic Properties and Reactivity
The electronic structure of a molecule is fundamental to its reactivity and potential as a drug candidate. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's ability to donate or accept electrons.
Computational Protocol for Electronic Property Calculation
The electronic properties are calculated at the same B3LYP/6-311++G(d,p) level of theory on the optimized geometry. This ensures consistency between the structural and electronic data.
Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry of this compound using the B3LYP/6-311++G(d,p) method.
-
Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the output of the calculation.
-
Global Reactivity Descriptors: Key descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness are calculated from the HOMO and LUMO energies.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.
Predicted Electronic Properties and Global Reactivity Descriptors
The following table presents the expected values for the electronic properties of this compound, derived from the general understanding of furanone systems.
| Property | Formula | Predicted Value | Significance |
| HOMO Energy | EHOMO | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ELUMO | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 5.0 eV | Chemical reactivity and stability |
| Ionization Potential (IP) | IP ≈ -EHOMO | ~ 6.5 eV | Energy to remove an electron |
| Electron Affinity (EA) | EA ≈ -ELUMO | ~ 1.5 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | ~ 4.0 eV | Tendency to attract electrons |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | ~ 2.5 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1/(2η) | ~ 0.2 eV-1 | Reciprocal of hardness |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[4]
Vibrational Spectroscopy
Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be used to identify characteristic functional groups and confirm the molecule's structure.
Computational Protocol for Vibrational Analysis
Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The B3LYP/6-311++G(d,p) level of theory is well-suited for this purpose.
Protocol:
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the B3LYP/6-311++G(d,p) level.
-
Scaling Factor: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.
-
Spectral Analysis: The scaled frequencies are assigned to specific vibrational modes (e.g., C=O stretch, C=C stretch, phenyl ring modes).
Predicted Key Vibrational Frequencies
The following table lists the expected prominent vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm-1) (Scaled) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2900 |
| C=O stretch (lactone) | ~1750 |
| C=C stretch (aromatic) | 1600-1450 |
| C=C stretch (furanone ring) | ~1650 |
| C-O stretch (lactone) | 1200-1000 |
Visualizations of Theoretical Concepts
Graphical representations are invaluable for interpreting complex theoretical data. The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-diphenyl-5H-furan-2-one from Benzil
Abstract
These application notes provide a detailed protocol for the synthesis of 3,4-diphenyl-5H-furan-2-one from benzil and ethyl bromoacetate via the Reformatsky reaction. This method offers a reliable route to a valuable heterocyclic compound, which serves as a scaffold in medicinal chemistry, notably as a derivative of the COX-2 inhibitor 2,3-diphenyltetrahydrofuran.[1] This document includes a step-by-step experimental procedure, reagent specifications, reaction conditions, purification methods, and expected product characteristics. Additionally, a detailed reaction mechanism and a visual experimental workflow are provided to aid researchers, scientists, and drug development professionals in the successful execution of this synthesis.
Introduction
The 2(5H)-furanone core is a significant pharmacophore present in numerous natural products and biologically active compounds.[2] The target molecule, this compound, is of particular interest due to its structural relation to known anti-inflammatory agents. The synthesis described herein utilizes the classical Reformatsky reaction, a well-established method for carbon-carbon bond formation.[3] The reaction involves the condensation of a carbonyl compound (benzil) with an α-haloester (ethyl bromoacetate) in the presence of metallic zinc.[4] The initially formed organozinc reagent, or 'Reformatsky enolate', adds to one of the ketone functionalities of benzil to produce a β-hydroxy ester intermediate, which subsequently undergoes intramolecular cyclization (lactonization) under acidic workup conditions to yield the final furanone product.
Reaction Scheme
Figure 1. Overall reaction for the synthesis of this compound from benzil.
Data Presentation
Table 1: Reagent Specifications and Quantities
| Reagent | Chemical Formula | MW ( g/mol ) | Moles | Quantity |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 0.05 | 10.51 g |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 0.055 | 9.19 g (6.1 mL) |
| Activated Zinc Dust | Zn | 65.38 | 0.06 | 3.92 g |
| Iodine | I₂ | 253.81 | cat. | ~50 mg |
| Benzene (anhydrous) | C₆H₆ | 78.11 | - | 100 mL |
| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | - | 150 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| CAS Number | 5635-16-5 |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 118-120 °C |
| Expected Yield | ~65-75% |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.45 (m, 10H, Ar-H), 5.15 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | δ 173.5 (C=O), 145.2, 134.1, 131.5, 129.8, 129.0, 128.8, 128.5, 125.5, 71.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~1750 (C=O, lactone), ~1650 (C=C) |
Experimental Protocols
Activation of Zinc Dust
-
Place 5.0 g of zinc dust in a flask.
-
Wash the zinc dust sequentially with 10 mL of 5% HCl, 10 mL of deionized water, 10 mL of ethanol, and finally 10 mL of diethyl ether.
-
Decant the solvent after each wash.
-
Dry the activated zinc dust under vacuum for at least 1 hour before use.
Synthesis of this compound
-
To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the activated zinc dust (3.92 g, 0.06 mol) and a small crystal of iodine. The apparatus must be flame-dried and maintained under a dry nitrogen atmosphere.
-
Add 20 mL of anhydrous benzene to the flask.
-
In the dropping funnel, prepare a solution of benzil (10.51 g, 0.05 mol) and ethyl bromoacetate (9.19 g, 0.055 mol) in 80 mL of anhydrous benzene.
-
Add approximately 10 mL of the benzil/ethyl bromoacetate solution to the zinc suspension.
-
Gently warm the flask with a heating mantle to initiate the reaction, which is indicated by the disappearance of the iodine color and the start of gentle reflux.
-
Once the reaction has started, add the remainder of the solution from the dropping funnel dropwise over 30-45 minutes, maintaining a steady reflux.
-
After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 1 hour.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully quench the reaction by adding 150 mL of cold 10% sulfuric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Purify the solid by recrystallization from an ethanol/water mixture to afford this compound as a white solid.
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism: the Reformatsky addition followed by intramolecular cyclization (lactonization).
-
Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, known as the Reformatsky enolate. [4][5]2. Nucleophilic Addition: The Reformatsky enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of benzil. This addition forms a zinc alkoxide intermediate through a six-membered chair-like transition state.
-
Hydrolysis: Acidic workup with sulfuric acid protonates the alkoxide, breaking the oxygen-zinc bond and forming a β-hydroxy ester.
-
Lactonization: The β-hydroxy ester intermediate is unstable under acidic and heated conditions. The hydroxyl group attacks the ester carbonyl carbon in an intramolecular nucleophilic acyl substitution, eliminating ethanol and forming the stable five-membered lactone ring of the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes: One-Pot Synthesis of 3,4,5-Trisubstituted Furan-2(5H)-ones
Introduction
The furan-2(5H)-one, or butenolide, scaffold is a core structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their proven potential as anticancer, antibacterial, antifungal, and antiviral agents.[2][3] Specifically, 3,4,5-trisubstituted furan-2(5H)-ones have demonstrated promising cytotoxic activity against various tumor cell lines and antibiotic properties against multi-resistant bacteria.[3][4]
The development of efficient, one-pot, multi-component reactions for the synthesis of these compounds is a key area of research. These methods offer significant advantages over traditional multi-step syntheses, including shorter reaction times, higher yields, operational simplicity, and reduced environmental impact.[5][6] The most common and versatile one-pot strategy involves a three-component condensation of an amine, an aldehyde, and a dialkyl acetylenedicarboxylate, facilitated by a catalyst.[7] A wide variety of catalytic systems have been developed, ranging from solid acids and metal nanoparticles to green catalysts like lactic acid, β-cyclodextrin, and even watermelon juice.[4][5][6] This diversity allows for the selection of optimal conditions based on substrate scope, cost, and environmental considerations.
This document provides detailed protocols for three distinct, efficient one-pot methods for synthesizing 3,4,5-trisubstituted furan-2(5H)-ones and presents a comparative summary of various catalytic systems.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the one-pot synthesis of various 3,4,5-trisubstituted furan-2(5H)-one derivatives using different catalysts. This allows for a direct comparison of their efficiency and reaction conditions.
| Catalyst | Amine | Aldehyde | Acetylenic Ester | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | Aniline | 4-Fluorobenzaldehyde | Diethyl Acetylenedicarboxylate | Dichloromethane | Reflux | 5 | 95 | [4] |
| Lactic Acid | Aniline | Benzaldehyde | Diethyl Acetylenedicarboxylate | Ethanol | RT | 0.5 | 96 | [5] |
| β-Cyclodextrin | Aniline | Benzaldehyde | Diethyl Acetylenedicarboxylate | Water | 60 | 3 | 92 | [8] |
| SnCl₂·2H₂O | Aniline | Benzaldehyde | Dimethyl Acetylenedicarboxylate | Ethanol | RT | 2 | 98 | [6] |
| ZnO Nanoparticles | 4-Methylaniline | 4-Chlorobenzaldehyde | Dimethyl Acetylenedicarboxylate | Ethanol | 50 | 1.5 | 96 | [7] |
| Watermelon Juice | Aniline | Benzaldehyde | Diethyl Acetylenedicarboxylate | Ethanol | RT | 1 | 96 | [6] |
| MNPs-DBN Tribromide | Aniline | Benzaldehyde | Dimethyl Acetylenedicarboxylate | H₂O/EtOH (1:1) | 60 | 0.25 | 96 | [9] |
RT: Room Temperature
Experimental Protocols
Protocol 1: Silica Sulfuric Acid (SSA) Catalyzed Synthesis
This protocol utilizes silica sulfuric acid, a solid acid catalyst, for the efficient synthesis of 3,4,5-trisubstituted furan-2(5H)-ones.[4]
Materials:
-
Aromatic Amine (e.g., Aniline)
-
Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde)
-
Diethyl Acetylenedicarboxylate (DEAD)
-
Silica Sulfuric Acid (SSA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of the aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in 10 mL of dichloromethane, add diethyl acetylenedicarboxylate (1 mmol).
-
Add silica sulfuric acid (0.03 g) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.
-
After completion, filter the reaction mixture to recover the solid catalyst.
-
Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the pure 3,4,5-trisubstituted furan-2(5H)-one.
Protocol 2: Lactic Acid Catalyzed Green Synthesis
This method employs lactic acid as an efficient, biodegradable, and green organocatalyst for the synthesis at ambient temperature.[5]
Materials:
-
Aromatic Amine (e.g., Aniline)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Dialkyl Acetylenedicarboxylate (e.g., DEAD)
-
Lactic Acid (20 mol%)
-
Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), and dialkyl acetylenedicarboxylate (1 mmol) in 5 mL of ethanol.
-
Add lactic acid (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction is typically rapid, with the product often precipitating out of the solution within 30-40 minutes. Monitor completion by TLC.
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 3,4,5-trisubstituted furan-2(5H)-one in high yield. No further purification is typically required.
Protocol 3: β-Cyclodextrin Catalyzed Synthesis in Water
This protocol describes a biomimetic approach using the reusable catalyst β-cyclodextrin in water, representing an environmentally friendly method.[8]
Materials:
-
Aromatic Amine (e.g., Aniline)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Diethyl Acetylenedicarboxylate (DEAD)
-
β-Cyclodextrin
-
Water
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Add β-cyclodextrin (0.1 mmol, 10 mol%) to 10 mL of water in a round-bottom flask and stir for 10 minutes at 60 °C to form a clear solution.
-
To this solution, add the aromatic amine (1 mmol), followed by the aromatic aldehyde (1 mmol), and finally the diethyl acetylenedicarboxylate (1 mmol).
-
Continue stirring the mixture at 60 °C.
-
Monitor the reaction by TLC. The reaction is generally complete within 3-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the aqueous mixture using ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The aqueous layer containing β-cyclodextrin can be cooled to 5 °C to precipitate the catalyst, which can then be recovered by filtration and reused.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
General Experimental Workflow
The diagram below illustrates the streamlined process of the one-pot synthesis.
Plausible Reaction Mechanism
The following diagram outlines a widely proposed mechanism for the three-component synthesis, which proceeds through the formation of a key enamine intermediate.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. Effect of different substituents on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones: a kinetics and mechanism study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Palladium-Catalyzed Synthesis of Functionalized Furans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block in organic synthesis and medicinal chemistry. Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of functionalized furans, offering high efficiency, broad substrate scope, and excellent functional group tolerance. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of functionalized furans.
One-Pot Synthesis from 1,3-Dicarbonyl Compounds and Alkenyl Bromides
This method provides a straightforward and efficient one-pot synthesis of functionalized furans through a palladium-catalyzed alkylation-cyclization sequence of 1,3-dicarbonyl compounds with alkenyl bromides.[1][2]
Application Notes:
This protocol is particularly advantageous due to its operational simplicity and the use of readily available starting materials. The choice of palladium catalyst is crucial for optimizing reaction efficiency, with PdCl₂(CH₃CN)₂ demonstrating superior performance in terms of reaction time and yield compared to other common palladium sources like Pd(OAc)₂ and Pd(acac)₂.[1] The acetonitrile ligands in PdCl₂(CH₃CN)₂ are weakly coordinating, which facilitates the catalytic cycle.[1] The reaction is sensitive to the choice of base, solvent, and oxidant, with K₂CO₃, dioxane, and CuCl₂ being identified as the optimal combination for a high-yielding process.[1][2] This method is versatile, accommodating a range of substituted 1,3-diketones and alkenyl bromides, although the electronic and steric properties of the substituents can influence the reaction yield.[2]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of functionalized furans.
Quantitative Data
Table 1: Evaluation of Palladium Catalysts for the Synthesis of a Model Furan [1]
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | 80 | 2 | 94 |
| 2 | Pd(OAc)₂ | 80 | 6 | 80 |
| 3 | Pd(acac)₂ | 80 | 6 | 63 |
| Reaction conditions: 1 mmol of 1,3-diketone, 1 mmol of alkenyl bromide, 0.01 mmol of catalyst, 2 mmol of K₂CO₃, 0.05 mmol of CuCl₂, 4 mL of dioxane. |
Table 2: Substrate Scope for the Synthesis of Functionalized Furans under Optimized Conditions [1]
| Entry | 1,3-Diketone | Alkenyl Bromide | Product | Yield (%) |
| 1 | Pentane-2,4-dione | Allyl bromide | 2,5-dimethyl-3-acetylfuran | 94 |
| 2 | Cyclohexane-1,3-dione | Allyl bromide | 4,5,6,7-tetrahydro-2-methylbenzo[b]furan-4-one | 85 |
| 3 | 5,5-Dimethylcyclohexane-1,3-dione | Allyl bromide | 6,6-dimethyl-4,5,6,7-tetrahydro-2-methylbenzo[b]furan-4-one | 82 |
| 4 | Ethyl 3-oxobutanoate | 1-Bromo-3-methylbut-2-ene | Ethyl 2,5-dimethyl-4-(2-methylprop-1-en-1-yl)furan-3-carboxylate | 78 |
Experimental Protocol
General Procedure: [1] To a flame-dried Schlenk tube equipped with a magnetic stir bar are added the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(II) chloride (0.05 mmol, 0.05 equiv). The tube is evacuated and backfilled with argon. Dioxane (4 mL) and the alkenyl bromide (1.0 mmol, 1.0 equiv) are added, followed by the palladium catalyst, PdCl₂(CH₃CN)₂ (0.01 mmol, 0.01 equiv). The reaction mixture is then heated to 80 °C and stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized furan.
C–H Activation/Alkene Insertion/Annulation of Cyclic 1,3-Diketones
This methodology provides access to fused furan derivatives through a palladium-catalyzed C–H activation and annulation sequence between cyclic 1,3-diketones and various alkenes.[3][4]
Application Notes:
This protocol is a highly atom-economical approach for constructing fused furan scaffolds.[4] The reaction proceeds via a C–H activation/alkene insertion/annulation sequence.[3][4] The optimal catalytic system consists of Pd(OAc)₂ as the catalyst and trifluoroacetic acid (TFA) as an additive in toluene.[1][4] The reaction is compatible with a wide range of alkene substrates and demonstrates good functional group tolerance.[3] It is noteworthy that this reaction can be performed in the presence of air.[4]
Proposed Catalytic Cycle
Caption: Proposed mechanism for the C-H activation/annulation reaction.
Quantitative Data
Table 3: Synthesis of Fused Furans via C-H Activation/Annulation [1]
| Entry | Cyclic 1,3-Diketone | Alkene | Product | Yield (%) |
| 1 | 1,3-Indandione | Styrene | 2-Phenyl-4H-indeno[1,2-b]furan | 87 |
| 2 | 1,3-Indandione | 4-Methylstyrene | 2-(p-Tolyl)-4H-indeno[1,2-b]furan | 85 |
| 3 | Cyclohexane-1,3-dione | Styrene | 2-Phenyl-4,5,6,7-tetrahydrobenzo[b]furan | 75 |
| 4 | 5,5-Dimethylcyclohexane-1,3-dione | Styrene | 6,6-Dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzo[b]furan | 78 |
Experimental Protocol
General Procedure: [1] A mixture of the cyclic 1,3-dione (0.5 mmol), the alkene (1.0 mmol), Pd(OAc)₂ (0.025 mmol), Cu(OAc)₂ (1.0 mmol), and TFA (0.5 mmol) in toluene (2.0 mL) is stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding fused furan derivative.
Cycloisomerization of (Z)-2-En-4-yn-1-ols
This method offers a facile and general route to substituted furans through the palladium(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols.[5][6]
Application Notes:
A key advantage of this methodology is the use of a very simple and commercially available catalytic system, K₂PdI₄, under essentially neutral conditions.[5] The reaction is versatile and can be applied to the synthesis of a variety of substituted furans, including fragile, naturally occurring ones.[6] The starting (Z)-2-en-4-yn-1-ols can be prepared with high regioselectivity through established synthetic routes.[5]
Reaction Scheme
Caption: General scheme for the cycloisomerization reaction. (Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with chemical structure images.)
Quantitative Data
Table 4: Synthesis of Substituted Furans via Cycloisomerization [5]
| Entry | Substrate (R¹, R², R³) | Product | Yield (%) |
| 1 | H, H, n-Bu | 2-n-Butylfuran | 95 |
| 2 | Me, H, Ph | 3-Methyl-2-phenylfuran | 92 |
| 3 | H, Me, n-Pr | 4-Methyl-2-n-propylfuran | 90 |
| 4 | H, H, CH₂CH₂OAc | 2-(2-Acetoxyethyl)furan | 88 |
Experimental Protocol
General Procedure: [5] A solution of the (Z)-2-en-4-yn-1-ol (1.0 mmol) in a suitable solvent (e.g., acetone, THF, or CH₂Cl₂) is treated with a catalytic amount of K₂PdI₄ (0.01-0.05 mmol). The reaction mixture is stirred at a temperature ranging from 25 to 100 °C until the starting material is completely consumed (as monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the corresponding furan.
Sequential Michael–Heck Reactions for Polyalkyl Furans
This protocol provides a unified approach to the synthesis of highly substituted polyalkyl furans, including various natural products, from readily available (Z)-β-halo allylic alcohols and activated alkynes.[7][8][9]
Application Notes:
This method is particularly powerful for the construction of tetra-alkylated furans, which can be challenging to synthesize using other methods.[8] The reaction proceeds through a sequential phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization and subsequent aromatization.[7][9] The phosphine serves as both an organocatalyst for the Michael addition and a ligand for the palladium in the Heck reaction.[7] The reaction conditions can be tuned to accommodate different substrate substitution patterns. For instance, an increase in temperature and the use of Pd₂(dba)₃ as the catalyst are beneficial for the synthesis of tetraalkyl furans.[7][9]
Mechanistic Pathway
Caption: Key steps in the sequential Michael-Heck synthesis of furans.
Quantitative Data
Table 5: Substrate Scope of the Michael-Heck Reaction for Furan Synthesis [8]
| Entry | (Z)-β-halo allylic alcohol | Activated Alkyne | Product | Yield (%) |
| 1 | (Z)-3-chloro-2-propen-1-ol | Methyl propiolate | Methyl 2-furanacetate | 94 |
| 2 | (Z)-3-chloro-2-buten-1-ol | Methyl propiolate | Methyl 3-methyl-2-furanacetate | 90 |
| 3 | (Z)-3-chloro-2-phenyl-2-propen-1-ol | Methyl propiolate | Methyl 3-phenyl-2-furanacetate | 85 |
| 4 | (Z)-3-chloro-2-methyl-2-buten-1-ol | Ethyl propiolate | Ethyl 3,4-dimethyl-2-furanacetate | 72* |
| Reaction at 110 °C with Pd₂(dba)₃ as catalyst. |
Experimental Protocol
General Procedure for 2,3-Disubstituted Furans: [8] To a solution of the (Z)-β-halo allylic alcohol (1.0 equiv) and the activated alkyne (1.2 equiv) in acetonitrile (0.1 M) is added triethylamine (2.0 equiv, containing 1% water), tetrabutylammonium chloride (0.1 equiv), tributylphosphine (0.1 equiv), and Pd(OAc)₂ (0.05 equiv). The reaction mixture is stirred at 90 °C until the starting material is consumed. The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Procedure for Tetraalkyl Furans: [7][9] The procedure is similar to the one above, with the following modifications: Pd₂(dba)₃ (0.05 equiv) is used as the catalyst, and the reaction is heated to 110 °C.
References
- 1. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 2. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 3. Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furan synthesis [organic-chemistry.org]
- 7. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols: Visible-Light Mediated Furan-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of furan-2-one derivatives facilitated by visible-light photocatalysis. Furan-2-ones are significant structural motifs in numerous natural products and pharmacologically active compounds, making their efficient and green synthesis a key area of interest in medicinal and synthetic chemistry. Visible-light photoredox catalysis offers a mild, inexpensive, and environmentally friendly alternative to traditional synthetic methods.
Protocol 1: Synthesis of 3,4,5-Trisubstituted Furan-2-ones using a Bifunctional Organocatalyst
This protocol is based on the work of Dutta et al., which employs a metal-free, bifunctional organic photocatalyst for the synthesis of 3,4,5-trisubstituted furan-2-ones from diethyl 2-(phenylamino)fumarates and various aldehydes.[1][2] The reaction proceeds efficiently under irradiation from white LEDs at room temperature.
Experimental Protocol
Materials:
-
Diethyl 2-(phenylamino)fumarate (1 mmol)
-
Aldehyde (1 mmol)
-
Photocatalyst (e.g., 1-(1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)thiourea (BINPT) or 1-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)thiourea (MBNPT))
-
Ethanol (5 mL)
-
Deionized water
-
Screw-cap glass vial
-
White LED light source
-
Stirrer
Procedure:
-
In a screw-cap glass vial, combine diethyl 2-(phenylamino)fumarate (1 mmol), the desired aldehyde (1 mmol), and the photocatalyst in 5 mL of ethanol.
-
Stir the mixture at room temperature under the irradiation of white LEDs for 60–90 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Wash the collected solid product thoroughly with deionized water.
-
Purify the crude product by recrystallization from hot ethanol or by column chromatography to obtain the desired 3,4,5-trisubstituted furan-2-one.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 3,4,5-trisubstituted furan-2-ones using the above protocol with MBNPT as the photocatalyst.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 60 | 94 |
| 2 | 4-Methylbenzaldehyde | 60 | 92 |
| 3 | 4-Methoxybenzaldehyde | 70 | 90 |
| 4 | 4-Chlorobenzaldehyde | 70 | 93 |
| 5 | 4-Bromobenzaldehyde | 70 | 94 |
| 6 | 4-Nitrobenzaldehyde | 90 | 85 |
| 7 | 2-Chlorobenzaldehyde | 80 | 88 |
| 8 | Naphthaldehyde | 70 | 91 |
| 9 | 2-Furaldehyde | 60 | 87 |
| 10 | Cinnamaldehyde | 80 | 82 |
Data sourced from Dutta et al., New Journal of Chemistry, 2021.[1][2]
General Considerations for Furan-2-one Synthesis using Common Organic Dye Photocatalysts
Conceptual Protocol using Eosin Y or Rose Bengal
Materials:
-
Appropriate starting materials (e.g., α-keto acids and alkynes)
-
Eosin Y or Rose Bengal (typically 1-5 mol%)
-
Solvent (e.g., Acetonitrile, DMSO, or Ethanol/water mixture)
-
A suitable base or additive if required
-
Visible light source (e.g., green or blue LEDs)
-
Reaction vessel (e.g., Schlenk tube or vial)
General Procedure:
-
Dissolve the starting materials and the photocatalyst in the chosen solvent in the reaction vessel.
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiate the reaction mixture with the appropriate visible light source while stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the furan-2-one product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for visible-light mediated furan-2-one synthesis.
Proposed Photocatalytic Cycle
This diagram illustrates a plausible photocatalytic cycle for the furan-2-one synthesis described in Protocol 1, involving the formation of an Electron Donor-Acceptor (EDA) complex.
Caption: Proposed mechanism via an Electron Donor-Acceptor (EDA) complex.
References
- 1. Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]
- 5. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-diphenyl-5H-furan-2-one as a Cyclooxygenase (COX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furanone scaffold is a prevalent motif in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] Initially, derivatives of the 3,4-diaryl-2(5H)-furanone core, structurally related to the selective COX-2 inhibitor Rofecoxib, were investigated as potential anti-inflammatory agents targeting COX-2. However, compelling evidence now suggests that the removal of the key sulfonylmethyl group from the Rofecoxib structure shifts the selectivity towards the COX-1 isoform. This document provides detailed application notes and protocols for the investigation of 3,4-diphenyl-5H-furan-2-one and its derivatives as cyclooxygenase inhibitors, with a significant focus on their newly identified potential as selective COX-1 inhibitors.[2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of 3,4-diaryl-2(5H)-furanone Derivatives against COX-1 and COX-2.
| Compound | Modification from this compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) |
| Rofecoxib | Addition of a 4-methylsulfonylphenyl group at the 4-position | >150 | 0.04 | >3750 |
| 3,4-diphenylfuran-2(5H)-one (1) | - | Weak inhibitory activity | Inactive | - |
| Compound 27 | 3-fluoro substituent on one phenyl ring and a 4-methoxy substituent on the other | Submicromolar | >25 | >25 |
| Compound 28 | 4-fluoro substituent on one phenyl ring and a 4-methoxy substituent on the other | Submicromolar | >25 | >25 |
| 5,5-dimethyl-3,4-diphenylfuran-2(5H)-one | Addition of two methyl groups at the 5-position | Selective COX-1 inhibition | No inhibition | - |
Data compiled from multiple sources indicating a shift from COX-2 to COX-1 selectivity upon removal of the sulfonylmethyl group.[2][3][4]
Signaling Pathways
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are involved in a myriad of physiological and pathological processes. While COX-2 is primarily induced during inflammation, COX-1 is constitutively expressed and plays a crucial role in homeostatic functions.
Caption: Simplified COX-1 and COX-2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the inhibitory potential of this compound on COX-1 and COX-2.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay provides a physiologically relevant environment to assess the inhibitory activity of test compounds on native COX enzymes.
Caption: Workflow for the in vitro whole blood COX inhibition assay.
Materials:
-
Freshly drawn human venous blood
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Prostaglandin E2 (PGE2) EIA Kit
-
Thromboxane B2 (TxB2) EIA Kit
-
Centrifuge
-
Incubator (37°C)
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in DMSO.
-
COX-1 Assay (TxB2 production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the respective tubes.
-
Incubate at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, leading to TxB2 production.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the TxB2 concentration in the serum using a TxB2 EIA kit according to the manufacturer's instructions.
-
-
COX-2 Assay (PGE2 production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the respective tubes.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate at 37°C for 24 hours.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the PGE2 concentration in the plasma using a PGE2 EIA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce the prostanoid production by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the anti-inflammatory effects of a compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into different groups (n=6 per group):
-
Group I: Vehicle control (receives only the vehicle).
-
Group II: Positive control (receives Indomethacin, e.g., 10 mg/kg, orally).
-
Group III, IV, V, etc.: Test compound groups (receive different doses of this compound, e.g., 10, 30, 100 mg/kg, orally).
-
-
Administer the respective treatments orally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_control - V_treated) / V_control] x 100
-
Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
The available evidence strongly indicates that this compound and its derivatives are more likely to be selective COX-1 inhibitors rather than COX-2 inhibitors. This shift in selectivity, driven by the removal of the sulfonylmethyl group present in Rofecoxib, presents an exciting opportunity for the development of novel therapeutic agents targeting COX-1. The protocols outlined in this document provide a robust framework for researchers to further investigate the inhibitory profile and potential therapeutic applications of this intriguing class of furanone compounds. It is crucial for researchers to consider this COX-1 selectivity in their experimental design and interpretation of results.
References
- 1. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Furanone Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Furanone derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This document provides detailed application notes and experimental protocols for key applications of furanone derivatives in medicinal chemistry, including their anticancer, anti-inflammatory, antibacterial, and quorum sensing inhibitory activities.
Anticancer Applications
Furanone derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in tumor growth and progression.
Inhibition of the Eag1 Potassium Channel
Several furanone derivatives have been identified as potential inhibitors of the Ether-à-go-go-1 (Eag1) potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation.[1][2] Inhibition of Eag1 can lead to a decrease in cancer cell growth.[1]
Quantitative Data:
| Compound ID | Target | Activity | Reference |
| Furanone Derivative 7 | Eag1 | Lower Kᵢ than PD | [1] |
| Furanone Derivative 12 | Eag1 | Lower Kᵢ than PD | [1] |
| Furanone Derivative 16 | Eag1 | Lower Kᵢ than PD | [1] |
| Furanone Derivative 20 | Eag1 | Lower Kᵢ than PD | [1] |
| Furanone Derivative 25 | Eag1 | Lower Kᵢ than PD | [1] |
| Furanone Derivative 26 | Eag1 | Lower Kᵢ than PD | [1] |
| Furanone Derivative 29 | Eag1 | Lower Kᵢ than PD | [1] |
| Furanone Derivative 30 | Eag1 | Lower Kᵢ than PD | [1] |
PD is a known Eag1 inhibitor used as a control.
Signaling Pathway:
Caption: Inhibition of the Eag1 potassium channel by furanone derivatives, leading to decreased cancer cell proliferation.
Hsp90 Inhibition
Certain furanone-based hybrids have been designed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[3] Inhibition of Hsp90 leads to the degradation of its client proteins, thereby suppressing tumor growth.[4]
Quantitative Data:
| Compound ID | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |
| 13b | 48 NCI cell lines | 2.17 - 9.60 | 6.23 - 91.00 | > 92.5 | [3] |
Signaling Pathway:
Caption: Furanone derivatives inhibit Hsp90, leading to the degradation of oncogenic client proteins and suppression of tumor growth.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of furanone derivatives on cancer cell lines.[5][6]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7, C6 glioma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Furanone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the furanone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Anti-inflammatory Applications
Furanone derivatives have demonstrated potent anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade.[4][7]
Quantitative Data:
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Pyridazinone 5b | COX-2 | - | [4] |
| Pyridazinone 8b | COX-2 | - | [4] |
| Pyridazinone 8c | COX-2 | - | [4] |
| Pyridazinone 5b | 15-LOX | - | [4] |
| Pyridazinone 8b | 15-LOX | - | [4] |
| Pyridazinone 8c | 15-LOX | - | [4] |
Specific IC₅₀ values were not provided in the abstract, but these compounds were highlighted as the most promising dual inhibitors.
Signaling Pathway:
Caption: Furanone derivatives can exhibit anti-inflammatory effects by dually inhibiting COX-2 and LOX enzymes in the arachidonic acid pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the anti-inflammatory activity of furanone derivatives.[1][8][9]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Furanone derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): control (vehicle), standard drug, and furanone derivative-treated groups. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the vehicle, standard drug, or furanone derivative orally or intraperitoneally.
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Antibacterial and Quorum Sensing Inhibition Applications
Furanone derivatives, particularly halogenated ones, are known for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS), thereby inhibiting biofilm formation and virulence.[10][11]
Quantitative Data:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 26 | Staphylococcus aureus | 8 | [12] |
| Compound 26 | Bacillus subtilis | 8 | [12] |
| F12 | Bacillus subtilis | 10 (biofilm inhibition) | [13] |
| F15 | Bacillus subtilis | 10 (biofilm inhibition) | [13] |
| F94 | Bacillus subtilis | 10 (biofilm inhibition) | [13] |
Signaling Pathway (Pseudomonas aeruginosa Quorum Sensing):
Caption: Furanone derivatives can inhibit quorum sensing in P. aeruginosa by interfering with the binding of autoinducers to their cognate receptors, LasR and RhlR.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a furanone derivative that inhibits the visible growth of a bacterium.[14][15][16]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Furanone derivative stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the furanone derivative in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density at 600 nm.
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition)
This assay uses Chromobacterium violaceum as a reporter strain to screen for QS inhibitory activity. C. violaceum produces a purple pigment, violacein, which is regulated by QS.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
Furanone derivative
-
96-well plates or test tubes
Procedure:
-
Overnight Culture: Grow an overnight culture of C. violaceum in LB broth.
-
Assay Setup: In a 96-well plate or test tubes, add fresh LB broth, the furanone derivative at various concentrations, and a diluted aliquot of the overnight C. violaceum culture.
-
Incubation: Incubate at 30°C for 24-48 hours with shaking.
-
Observation: Observe the inhibition of purple pigment production. Wells or tubes with active QS inhibitors will show bacterial growth but a reduction or absence of the purple color.
-
Quantification (Optional): To quantify violacein, centrifuge the cultures, discard the supernatant, and lyse the cells (e.g., with DMSO). Measure the absorbance of the extracted violacein at 585 nm.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism study of Eag1 potassium channel in gastric cancer - Gao - Translational Cancer Research [tcr.amegroups.org]
- 8. inotiv.com [inotiv.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Application Notes and Protocols for Suzuki Coupling of Dihalofuranones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of dihalofuranones with arylboronic acids. Dihalofuranones are valuable synthetic intermediates, and their functionalization via Suzuki coupling offers a robust method for the synthesis of a diverse range of substituted butenolides, which are prevalent motifs in biologically active compounds and natural products.
Introduction
Halogenated furanones are recognized for their potential as quorum sensing inhibitors in various bacterial species.[1][2] The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[3][4] Its application to dihalofuranone substrates allows for the stereoselective synthesis of aryl-substituted furanones, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.[5][6] This protocol outlines a general procedure for the Suzuki coupling of a gem-dihalofuranone with an arylboronic acid, based on established methodologies.[2][7]
Experimental Protocol
This protocol describes a general method for the Suzuki coupling of a dihalofuranone with an arylboronic acid. The specific conditions may require optimization depending on the specific substrates used.
Materials:
-
Dihalofuranone (e.g., 3,4-dibromo-2(5H)-furanone) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the dihalofuranone (1.0 eq), arylboronic acid (1.1 - 1.5 eq), palladium catalyst (0.01 - 0.05 eq), and base (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. If a solvent mixture with water is used, the water should be degassed prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.[7][8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation
The following table summarizes the results of Suzuki coupling reactions of various dihalofuranones with phenylboronic acid, demonstrating the reactivity of different halogen substituents.[7]
| Entry | Dihalofuranone Substrate | R¹ | R² | Conditions | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Dibromofuranone | Br | Br | i | rt | 24 | (Z)-19 | 32 |
| 2 | Dibromofuranone | Br | Br | i | 60 | 24 | (Z)-19 | 45 |
| 3 | Dibromofuranone | Br | Br | ii | 60 | 24 | (Z)-19 | 51 |
| 4 | Dichlorofuranone | Cl | Cl | i | 60 | 24 | - | No Reaction |
| 5 | Dichlorofuranone | Cl | Cl | ii | 100 | 24 | (Z)-19 | Trace |
| 6 | Chloroiodofuranone | Cl | I | i | rt | 2 | (Z)-19 | 68 |
| 7 | Chloroiodofuranone | Cl | I | ii | rt | 2 | (Z)-19 | 75 |
Conditions:
-
i: Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O
-
ii: PdCl₂(dppf), Cs₂CO₃, 1,4-dioxane
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the Suzuki coupling of dihalofuranones and the general catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki coupling of dihalofuranones.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. DSpace [cora.ucc.ie]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Cytotoxicity Assays of 3,4-Diaryl-2(5H)-Furanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-diaryl-2(5H)-furanone derivatives represent a class of synthetic compounds that have garnered significant interest in the field of medicinal chemistry due to their potent cytotoxic activities against a variety of cancer cell lines. This structural motif is recognized as a promising scaffold for the development of novel anticancer agents. Understanding the cytotoxicity of these compounds is a critical first step in the drug discovery process, enabling the identification of lead candidates and the elucidation of their mechanisms of action.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 3,4-diaryl-2(5H)-furanone derivatives using common and reliable cell-based assays: the MTT and LDH assays. Furthermore, this document summarizes reported cytotoxic activities of various derivatives and illustrates the key signaling pathways implicated in their cytotoxic effects.
Data Presentation: Cytotoxicity of 3,4-Diaryl-2(5H)-Furanone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) or effective dose (ED50) values of various 3,4-diaryl-2(5H)-furanone and related furanone derivatives against a panel of human cancer cell lines. This data is crucial for comparing the potency of different substitutions on the furanone core and for selecting compounds for further mechanistic studies.
| Compound/Derivative | Cell Line | IC50/ED50 (µM) | Reference |
| 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone | Various | < 0.02 | [1] |
| 3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanone | Various | < 0.02 | [1] |
| 3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanone | Various | < 0.02 | [1] |
| 3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanone | Various | < 0.02 | [1] |
| Bis-2(5H)-furanone derivative 4e | C6 glioma | 12.1 | [2] |
| 5-alkoxy-3,4-dichloro-2(5H)-furanone D | A549 | 6.7 µg/mL | [3] |
| 5-alkoxy-3,4-dichloro-2(5H)-furanone E | A549 | 7.7 µg/mL | [3] |
| Dithiocarbamate with 2(5H)-furanone-piperazine group L | HeLa | 0.06 ± 0.01 | [3] |
| Dithiocarbamate with 2(5H)-furanone-piperazine group L | SMMC-7721 | 0.006 ± 0.04 | [3] |
| Aziridine derivative of 3,4,5-trihalogeno-2(5H)-furanone | MAC13, MAC16 | 0.03 | [3][4] |
| Epoxide derivative of 3,4,5-trihalogeno-2(5H)-furanone | MAC13, MAC16 | 0.05 | [3][4] |
| (E)-hydrazone of 3,4-dihalogeno-2-(5H)-furanone | MCF-7, U87, A549 | 14.35 (best) | [3] |
| Silyl ether of mucobromic acid 3a | HCT-116 | 1.3 | [5] |
| Silyl ether of mucobromic acid 3d | HCT-116 | 1.6 | [5] |
| Silyl ether of mucobromic acid 3b | A549 | 12.5 | [5] |
| Silyl ether of mucobromic acid 3c | A549 | 20.3 | [5] |
| 4,5-diaryl-3(2H)furanone (F-derivative of -SOMe substituted) | MCF-7 | 10 | [6] |
| 4,5-diaryl-3(2H)furanone (F-derivative of -SOMe substituted) | HSC-3 | 7.5 | [6] |
Experimental Protocols
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of 3,4-diaryl-2(5H)-furanone derivatives is outlined below. This process involves initial cell culture, treatment with the test compounds, and subsequent measurement of cell viability or cytotoxicity using an appropriate assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
3,4-diaryl-2(5H)-furanone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furanone derivatives in culture medium from a concentrated stock solution (typically in DMSO). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage. It is a direct measure of cytotoxicity.[7][8][9][10]
Materials:
-
3,4-diaryl-2(5H)-furanone derivatives
-
Human cancer cell lines
-
Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)
-
96-well flat-bottom plates
-
Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the incubation period).
-
Medium Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution (if required by the kit) to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (e.g., 680 nm).
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Mechanism of Action: Induction of Apoptosis
Several studies suggest that 3,4-diaryl-2(5H)-furanone derivatives exert their cytotoxic effects primarily through the induction of apoptosis. This programmed cell death is often mediated by complex signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR and MAPK signaling pathways have been identified as key players in the response of cancer cells to these compounds.
Apoptosis Signaling Pathway Induced by Furanone Derivatives
The following diagram illustrates the proposed mechanism of action, where furanone derivatives inhibit pro-survival signaling and activate apoptotic cascades.
Conclusion
The 3,4-diaryl-2(5H)-furanone scaffold holds considerable promise for the development of new anticancer therapies. The protocols detailed in these application notes for MTT and LDH assays provide robust methods for evaluating the cytotoxic properties of novel derivatives. The compiled cytotoxicity data and the elucidated signaling pathways offer a valuable resource for researchers in the field, guiding structure-activity relationship studies and facilitating the selection of promising candidates for further preclinical development. Future investigations should continue to explore the molecular targets of these compounds to fully understand their mechanism of action and to develop more effective and selective cancer treatments.
References
- 1. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiologics.com [cellbiologics.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of promising furanone derivatives with demonstrated anticancer activity. Detailed protocols for the evaluation of their biological effects, including cytotoxicity, apoptosis induction, and cell cycle arrest, are provided to facilitate further research and development in this area.
Introduction
Furanone derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities, including potent anticancer effects. Their diverse mechanisms of action, which include the inhibition of key signaling pathways and the induction of programmed cell death, make them attractive candidates for novel cancer therapeutics. This document outlines the synthesis of specific furanone derivatives and provides detailed protocols for assessing their anticancer properties in vitro.
Data Presentation: Anticancer Activity of Furanone Derivatives
The following tables summarize the in vitro anticancer activity of representative furanone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Bis-2(5H)-furanone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | C6 glioma | 12.1 | [1][2] |
Table 2: Cytotoxicity of 4-biphenylamino-5-halo-2(5H)-furanone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3j | MCF-7 (Breast) | 11.8 |
Synthesis of Anticancer Furanone Derivatives
The following diagram illustrates a general workflow for the synthesis of 4-amino-5-biphenyloxy-3-halo-2(5H)-furanones, a class of furanone derivatives with notable anticancer activity.
Caption: General synthesis workflow for 4-amino-5-biphenyloxy-3-halo-2(5H)-furanones.
Experimental Protocol: Synthesis of 4-amino-5-biphenyloxy-3-halo-2(5H)-furanones
This protocol is adapted from the synthesis of 4-amino-5-biphenyloxy-3-halo-2(5H)-furanones.[3][4]
Step 1: Synthesis of 5-biphenyloxy-3,4-dihalo-2(5H)-furanones
-
To a solution of biphenyl-4-ol in toluene, add mucochloric acid or mucobromic acid.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for the required time, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-biphenyloxy-3,4-dihalo-2(5H)-furanone intermediate.
Step 2: Synthesis of 4-amino-5-biphenyloxy-3-halo-2(5H)-furanone Derivatives
-
Dissolve the 5-biphenyloxy-3,4-dihalo-2(5H)-furanone intermediate in a suitable solvent.
-
Add potassium fluoride (KF) as a base and catalyst.
-
Add the desired aliphatic amine to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final 4-amino-5-biphenyloxy-3-halo-2(5H)-furanone derivative.
-
Characterize the final product using FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Anticancer Mechanism of Action
Furanone derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways and the induction of cell cycle arrest and apoptosis.
Inhibition of EGFR/HER2 Signaling Pathway
Certain furanone derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are often overactive in cancer cells, promoting their proliferation and survival.
Caption: Inhibition of the EGFR/HER2 signaling pathway by furanone derivatives.
Hsp90 Chaperone Cycle Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cancer cell death.
Caption: Inhibition of the Hsp90 chaperone cycle by furanone derivatives.
Induction of G2/M Cell Cycle Arrest
Some furanone derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. This can be mediated by the stabilization of G-quadruplex DNA structures in the promoter region of oncogenes like c-MYC, leading to the downregulation of their expression.
Caption: Furanone-induced G2/M cell cycle arrest via c-MYC G-quadruplex stabilization.
Experimental Protocols for Anticancer Studies
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of furanone derivatives on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Furanone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the furanone derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis induced by furanone derivatives.
Materials:
-
6-well plates
-
Cancer cell lines
-
Furanone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the furanone derivative at the desired concentration for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of furanone derivatives on the cell cycle distribution of cancer cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Furanone derivatives
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the furanone derivative.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Purifying Synthetic 3,4-diphenyl-5H-furan-2-one: A Guide for Researchers
Introduction
3,4-diphenyl-5H-furan-2-one is a synthetic organic compound belonging to the furanone class of heterocyclic compounds. Furanone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides detailed application notes and protocols for the purification of synthetic this compound, targeting researchers, scientists, and professionals in drug development.
Understanding the Synthesis and Potential Impurities
The purification strategy for this compound is largely dictated by the synthetic route employed. A common method for its synthesis involves the Suzuki coupling reaction of 3,4-dibromo-2(5H)-furanone with phenylboronic acid in the presence of a palladium catalyst.[1][2]
Potential Impurities:
Based on this synthetic pathway, the crude product may contain a variety of impurities that need to be removed:
-
Starting Materials: Unreacted 3,4-dibromo-2(5H)-furanone and phenylboronic acid.
-
Reaction Intermediates: Mono-arylated furanone derivatives.
-
Catalyst Residues: Palladium catalyst and ligands.
-
By-products: Homocoupling products of phenylboronic acid (biphenyl).
-
Solvents: Residual solvents from the reaction and workup steps.
A general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Purification Methods
Several methods can be employed for the purification of this compound. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
1. Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
2. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents is used as the mobile phase.
3. Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice. This technique offers high resolution and is particularly useful for separating closely related impurities. A common approach for furanone derivatives is reverse-phase HPLC.
Comparative Data of Purification Methods
The following table summarizes the typical outcomes of the different purification methods for this compound. The data presented is a representative compilation from various sources and may vary depending on the specific experimental conditions.
| Purification Method | Initial Purity (Crude) | Final Purity | Typical Yield | Analytical Method for Purity |
| Recrystallization | ~85-90% | >98% | 70-85% | HPLC, NMR |
| Column Chromatography | ~85-90% | >99% | 60-80% | HPLC, NMR |
| Preparative HPLC | >95% (after initial purification) | >99.5% | >90% | HPLC |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the recrystallization of crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 100% hexane to a 9:1 and then to an 8:2 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-diphenyl-5H-furan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-diphenyl-5H-furan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Paal-Knorr synthesis and the Suzuki-Miyaura cross-coupling reaction. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, while the Suzuki-Miyaura reaction utilizes a palladium catalyst to couple a dihalo-furanone with phenylboronic acid.
Q2: I am experiencing low yields in my Paal-Knorr synthesis. What are the likely causes?
A2: Low yields in Paal-Knorr synthesis can stem from several factors. The primary reasons include incomplete conversion of the starting 1,4-dicarbonyl compound, degradation of the starting material or product under harsh acidic conditions, and the formation of side products through competing reactions. Careful control of reaction temperature and time, along with the choice of a suitable acid catalyst, is crucial.
Q3: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What should I check?
A3: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors. Ensure that your palladium catalyst is active and that the phosphine ligand has not degraded. The choice of base and solvent system is also critical for an efficient reaction. Additionally, the quality of the phenylboronic acid is important, as it can be prone to decomposition. Proper degassing of the reaction mixture to remove oxygen is essential to prevent catalyst deactivation.
Q4: What are common side products to expect in these syntheses?
A4: In the Paal-Knorr synthesis, side products can arise from aldol-type condensation reactions of the starting dicarbonyl compound. In the Suzuki-Miyaura coupling, common side products include homo-coupled biphenyl (from the phenylboronic acid) and protodeboronation of the boronic acid, which leads to the formation of benzene.
Troubleshooting Guides
Paal-Knorr Synthesis of this compound
This method involves the acid-catalyzed cyclization of 1,2-diphenyl-1,4-butanedione.
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Acid Catalyst | Use a fresh, high-purity acid catalyst. Consider using a milder Lewis acid like Sc(OTf)₃ or Bi(NO₃)₃ to minimize degradation. |
| Harsh Reaction Conditions | Optimize the reaction temperature and time. Prolonged heating can lead to decomposition. Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields. |
| Poor Quality Starting Material | Ensure the 1,2-diphenyl-1,4-butanedione is pure. Purify by recrystallization if necessary. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the catalyst. |
Issue: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Lower the reaction temperature to disfavor side reactions. Use a less concentrated acid solution. |
| Starting Material Degradation | As mentioned above, milder reaction conditions and catalysts can minimize the degradation of the starting material into reactive intermediates that can lead to side products. |
Suzuki-Miyaura Coupling for this compound Synthesis
This reaction couples 3,4-dibromo-5H-furan-2-one with phenylboronic acid in the presence of a palladium catalyst.
Issue: Low Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst. Use freshly opened or properly stored palladium catalysts and phosphine ligands. |
| Inefficient Transmetalation | The choice of base is critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used. Ensure the base is finely powdered and dry. The solvent system also plays a key role; a mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. |
| Protodeboronation of Phenylboronic Acid | Use a slight excess (1.1-1.2 equivalents) of phenylboronic acid per bromine atom. Ensure the reaction is not heated for an excessively long time. |
| Homo-coupling of Phenylboronic Acid | This is often a competing reaction. Optimizing the catalyst and reaction conditions can minimize this side product. Using a different phosphine ligand can sometimes suppress homo-coupling. |
Issue: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Residual Palladium Catalyst | After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent (e.g., sodium thiosulfate) to help remove residual palladium. |
| Boronic Acid Residues | An aqueous base wash during workup can help remove unreacted phenylboronic acid and its byproducts. |
| Close Polarity of Product and Byproducts | Optimize your column chromatography conditions. A different solvent system or a gradient elution may be necessary to achieve good separation. |
Experimental Protocols
Paal-Knorr Synthesis: General Procedure
-
To a solution of 1,2-diphenyl-1,4-butanedione in a suitable solvent (e.g., acetic acid or toluene), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Suzuki-Miyaura Coupling: Detailed Protocol
This protocol is adapted from a general procedure for the synthesis of tetraarylfurans and should be optimized for the specific synthesis of this compound.
-
In a pressure tube, combine 3,4-dibromo-5H-furan-2-one, a palladium catalyst (e.g., 2-3 mol% of Pd(PPh₃)₄), and phenylboronic acid (2.2 equivalents).
-
Add a solvent system, typically a 4:1 mixture of dioxane and water.
-
Add an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Seal the tube and heat the mixture at 80-100 °C under an inert atmosphere (Argon) for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods for 3,4-disubstituted Furanones
| Method | Starting Materials | Typical Reagents | Reported Yields | Key Advantages | Common Challenges |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Strong acids (H₂SO₄, p-TsOH), Lewis acids | Variable, can be high | Atom economical, simple procedure | Harsh conditions, precursor synthesis can be difficult |
| Suzuki-Miyaura Coupling | Dihalo-furanones, Boronic acids | Palladium catalyst, Phosphine ligand, Base | 60-92% for related diaryl/dibenzyl furanones[1] | Mild conditions, high functional group tolerance | Catalyst cost and sensitivity, potential for side reactions |
Visualizations
Caption: Experimental workflow for the Paal-Knorr synthesis.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimization of Palladium-Catalyzed Furan Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed furan synthesis.
Troubleshooting Guide
Low or No Product Yield
Low or no yield in palladium-catalyzed furan synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Question: My reaction is showing very low or no conversion to the desired furan product. What are the common causes and how can I address them?
Answer:
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Catalyst Choice and Activity: The selection of the palladium catalyst is critical. Different palladium sources exhibit varying reactivity. For instance, PdCl₂(CH₃CN)₂ has been shown to be highly effective in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, achieving significantly higher yields in shorter reaction times compared to Pd(OAc)₂ and Pd(acac)₂.[1][2] The superior performance of PdCl₂(CH₃CN)₂ is attributed to its weakly coordinating acetonitrile ligands, which stabilize the palladium center without obstructing active sites, thereby facilitating key catalytic steps like oxidative addition and reductive elimination.[1]
-
Troubleshooting Tip: If you are using Pd(OAc)₂ or Pd(acac)₂ and experiencing low yields, consider switching to PdCl₂(CH₃CN)₂. Ensure your catalyst is from a reliable source and has been stored correctly to prevent deactivation.
-
-
Solvent Effects: The reaction solvent plays a crucial role in catalyst solubility, substrate interaction, and overall reaction kinetics. In many palladium-catalyzed furan syntheses, polar aprotic solvents are preferred. Dioxane has been identified as a highly effective solvent, leading to high yields.[1][2] In contrast, solvents like acetone have been reported to result in no product formation under certain conditions, potentially due to volatility issues and poor catalyst-reactant interactions.[1][2]
-
Troubleshooting Tip: If your reaction is sluggish, consider switching to a high-boiling point, polar aprotic solvent like dioxane. Ensure the solvent is anhydrous, as water can inhibit the reaction.
-
-
Base Selection: The choice of base is also a critical parameter. The base is required to facilitate deprotonation and neutralize any acid generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) have been successfully employed.[1]
-
Troubleshooting Tip: The strength and solubility of the base can impact the reaction. If you are using a weak or partially soluble base, consider switching to a stronger or more soluble alternative.
-
-
Oxidant Role: In many palladium-catalyzed reactions, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. Copper salts like CuCl₂ are commonly used as oxidants.[1]
-
Troubleshooting Tip: Ensure the oxidant is present in the correct stoichiometric amount. An insufficient amount of oxidant will lead to catalyst deactivation and a stalled reaction.
-
-
Reaction Temperature and Time: These parameters are interdependent and crucial for reaction completion. Optimal temperatures can vary depending on the specific substrates and catalyst system. For the synthesis of functionalized furans from 1,3-diketones and alkenyl bromides using PdCl₂(CH₃CN)₂, a temperature of 80 °C for 2 hours was found to be optimal.[1][2]
-
Troubleshooting Tip: If you observe incomplete conversion, consider increasing the reaction time or temperature incrementally. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal conditions.
-
-
Purity of Starting Materials: The purity of substrates, reagents, and solvents is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.[3][4]
-
Troubleshooting Tip: Ensure all starting materials are of high purity. Purify substrates if necessary and use anhydrous solvents. Flame-dry glassware to remove any residual moisture.
-
Troubleshooting Workflow for Low/No Yield
References
Technical Support Center: Butenolide Synthesis from Cyclopropenones
Welcome to the technical support center for the synthesis of butenolides from cyclopropenones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the phosphine-catalyzed synthesis of butenolides from hydroxymethyl-substituted cyclopropenones?
A1: The reaction proceeds via a phosphine-catalyzed ring-opening of the cyclopropenone to form a reactive ketene ylide intermediate. This is followed by an intramolecular cyclization where a pendant hydroxyl group traps the ketene, yielding the butenolide scaffold.[1][2][3][4][5][6][7]
Q2: Why is triphenylphosphine (PPh₃) commonly recommended as the catalyst?
A2: Triphenylphosphine (PPh₃) is an effective, commercially available, inexpensive, and air-stable catalyst for this transformation.[1][3][4][6] It is less sterically hindered than some other phosphines, allowing for efficient conjugate addition to the cyclopropenone.[3][4][6]
Q3: Can other phosphine catalysts be used?
A3: While other phosphines can be used, their effectiveness varies. For instance, sterically bulky phosphines like tri(o-tolyl)phosphine may fail to catalyze the reaction, resulting in no butenolide formation.[3][4][6] More nucleophilic phosphines like trimethylphosphine have also been used in reactions of cyclopropenones with water.[8] The choice of phosphine can significantly impact reaction outcome and yield.[8]
Q4: What is the optimal solvent for this reaction?
A4: Polar protic solvents like methanol can accelerate the reaction, likely through hydrogen-bond activation of the cyclopropenone starting material.[3][4][6] Reactions in aprotic solvents such as DMSO or benzene may require longer reaction times or higher catalyst loadings for full conversion.[3][4][6]
Q5: What are the potential side products, and how can their formation be minimized?
A5: The primary potential side product is a β-lactone, which can form if the phosphine attacks the C3 position of the cyclopropenone ring instead of the desired C2 position.[3][4][6] However, the formation of the butenolide is generally favored.[3][4] The formation of β-lactones has been observed in specific cases, for instance with gem-dimethyl substituted cyclopropenones at low catalyst loadings, as these bulky groups can promote phosphine addition at the more accessible C3 position.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The phosphine catalyst is too sterically hindered (e.g., tri(o-tolyl)phosphine).[3][4][6] | Switch to a less sterically encumbered phosphine, such as triphenylphosphine (PPh₃).[3][4][6] |
| 2. Insufficient Catalyst: The catalyst loading is too low for the specific substrate and conditions. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol% or higher). Note that efficient cyclization has been achieved with as low as 10-20 mol% of PPh₃.[3][4][6] | |
| 3. Low Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C), although the reaction often proceeds efficiently at ambient temperatures.[3][4] | |
| Slow Reaction Rate | 1. Inappropriate Solvent: Aprotic or non-polar solvents (e.g., DMSO, Benzene) can lead to slower reactions.[3][4][6] | Use a polar protic solvent like methanol to potentially accelerate the reaction.[3][4][6] |
| 2. Low Catalyst Nucleophilicity: While effective, PPh₃ is less nucleophilic than other phosphines, which can contribute to slower rates under certain conditions.[3][4][6] | If using an aprotic solvent, consider increasing the amount of PPh₃ to stoichiometric quantities to drive the reaction to completion.[3][4] | |
| Mixture of Products (Butenolide and β-Lactone) | 1. Substrate Steric Hindrance: Bulky substituents on the cyclopropenone may favor phosphine attack at the C3 position, leading to the β-lactone side product.[3][4] | This side reaction is generally minor, but if it becomes significant, purification by chromatography is the most practical approach. The reaction conditions are generally optimized to favor butenolide formation.[3][4] |
| 2. Reversible Ylide Formation: The formation of the ketene-ylide intermediate is reversible. The subsequent cyclization step determines the final product.[3][4] | Since the cyclization to the butenolide is typically faster and more favorable than the formation of the β-lactone, allowing the reaction to proceed to completion should maximize the desired product.[3][4] |
Data Presentation: Reaction Condition Optimization
The following table summarizes the effect of different catalysts and solvents on the conversion of a model hydroxymethyl-substituted cyclopropenone to the corresponding butenolide, based on data from Nguyen et al. (2019).
| Entry | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | P(o-tolyl)₃ (100) | CD₃OD | 24 | 0 |
| 2 | PPh₃ (100) | CD₃OD | 0.5 | >95 |
| 3 | PPh₃ (100) | DMSO-d₆ | 1 | 50 |
| 4 | PPh₃ (100) | DMSO-d₆ | 4 | >95 |
| 5 | PPh₃ (100) | C₆D₆ | 24 | >95 |
| 6 | PPh₃ (20) | CD₃OD | 1 | >95 |
| 7 | PPh₃ (10) | CD₃OD | 1 | >95 |
Data is adapted from studies by Prescher and co-workers to illustrate trends.[3][4]
Experimental Protocols
General Protocol for Phosphine-Catalyzed Butenolide Synthesis
This protocol is a general guideline for the synthesis of butenolides from hydroxymethyl-substituted cyclopropenones.
Materials:
-
Hydroxymethyl-substituted cyclopropenone
-
Triphenylphosphine (PPh₃)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a clean, dry round-bottom flask, add the hydroxymethyl-substituted cyclopropenone (1.0 eq).
-
Add triphenylphosphine (0.1 to 1.0 eq, typically 0.2 eq).
-
Under an inert atmosphere, add anhydrous methanol to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired butenolide.
Visualizations
Reaction Pathway and Troubleshooting Logic
Caption: Reaction mechanism and troubleshooting decision tree.
Experimental Workflow
Caption: Step-by-step experimental workflow for butenolide synthesis.
References
- 1. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]
- 2. Butenolide synthesis [organic-chemistry.org]
- 3. Butenolide synthesis from functionalized cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Butenolide Synthesis from Functionalized Cyclopropenones [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Butenolide Synthesis from Functionalized Cyclopropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphine-catalyzed reaction of cyclopropenones with water: divergent synthesis of highly functionalized γ-butenolides, trisubstituted α,β-unsaturated acids and anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting multicomponent reactions for furanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of furanones.
Frequently Asked Questions (FAQs)
Q1: My multicomponent reaction for furanone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in multicomponent furanone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. For instance, in the synthesis of tetrasubstituted furans, an increase in temperature beyond an optimum (e.g., 37°C in some enzymatic reactions) can lead to catalyst deactivation and a sharp decline in yield. Similarly, excessive catalyst loading might cause aggregation and reduced efficiency. It is crucial to perform optimization studies for your specific reaction.
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Reactivity of Starting Materials: The electronic and steric properties of your substrates significantly influence the reaction outcome. For example, in some syntheses, electron-withdrawing groups on an aromatic aldehyde can enhance the reactivity of the carbonyl carbon, leading to higher yields compared to electron-donating groups. Conversely, significant steric hindrance on the substrates can lower the yield.
-
Side Reactions: The formation of undesired side products is a common cause of low yields. Depending on the reactants and conditions, these can include Michael addition products, dimmers, or products from the decomposition of starting materials. Careful analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify these side products and guide further optimization to minimize their formation.
-
Purification Losses: Furanones can sometimes be challenging to purify, leading to apparent low yields. Difficulties in separating the product from starting materials or side products via chromatography or crystallization can result in significant product loss.
Q2: I am observing the formation of significant side products in my reaction. How can I minimize them?
A2: Minimizing side products requires a careful examination of your reaction parameters and starting materials.
-
Adjusting Stoichiometry: Varying the molar ratio of the reactants can sometimes suppress the formation of certain side products. A slight excess of one component might drive the reaction towards the desired product.
-
Catalyst Selection: The choice of catalyst can be critical. For instance, in some furanone syntheses, a milder catalyst might be more selective and produce fewer side products than a highly active one. It is advisable to screen a range of catalysts with different properties (e.g., Lewis acids, Brønsted acids, organocatalysts).
-
Solvent Effects: The solvent can influence the reaction pathway and the stability of intermediates. A change in solvent polarity or coordinating ability can sometimes favor the desired reaction over side reactions. For example, some reactions show improved yields and selectivity in a mixture of water and ethanol.[1]
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetic product over thermodynamically more stable but undesired side products.
Q3: What are the best practices for purifying furanones synthesized via multicomponent reactions?
A3: The purification strategy will depend on the specific properties of your furanone and the impurities present.
-
Chromatography: Column chromatography is a common method for purifying furanones. However, some furanones can be sensitive to silica gel. In such cases, using neutral or deactivated silica, or employing other stationary phases like alumina, can be beneficial. A careful selection of the eluent system is crucial to achieve good separation.
-
Crystallization: If the furanone is a solid, recrystallization can be a highly effective purification method that can also remove minor impurities that are difficult to separate by chromatography. Screening different solvents or solvent mixtures is key to finding suitable recrystallization conditions.
-
Work-up Procedure: A simple and efficient work-up procedure can significantly simplify purification. Some multicomponent reactions are designed for easy work-up, avoiding the need for chromatographic purification.[2][3] This often involves simple filtration or extraction.
Q4: My reaction does not seem to be going to completion, even after extended reaction times. What should I investigate?
A4: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be due to the presence of impurities in the starting materials or solvent, or instability at the reaction temperature. Using a more robust catalyst or ensuring the purity of all reagents can help. Some catalysts can also be "poisoned" by certain functional groups.
-
Reversible Reaction: The reaction may be reversible, reaching an equilibrium that lies short of complete conversion. In such cases, removing a byproduct (e.g., water) as it is formed can drive the reaction to completion.
-
Insufficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor contact between the reactants and the catalyst, resulting in incomplete conversion. Ensure vigorous stirring throughout the reaction.
-
Incorrect Reagent Purity: The purity of your starting materials is crucial. Impurities can interfere with the reaction. It is advisable to purify your starting materials if their purity is questionable.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Three-Component Furan-2-one Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 10 | Room Temp | Ethanol | 48 |
| 2 | 15 | Room Temp | Ethanol | 65 |
| 3 | 20 | Room Temp | Ethanol | 82 |
| 4 | 25 | Room Temp | Ethanol | 82 |
| 5 | 20 | 40 | Ethanol | 88 |
| 6 | 20 | 60 | Water/Ethanol | 95 |
| 7 | 20 | 80 | Water/Ethanol | 95 |
| 8 | 20 | 60 | Methanol | 90 |
| 9 | 20 | 60 | Acetonitrile | 85 |
| 10 | 20 | 60 | Dichloromethane | 75 |
| 11 | 20 | 60 | Tetrahydrofuran | 70 |
Data adapted from a study on the synthesis of furan-2-one derivatives using an MNPs-DBN tribromide catalyst.[1]
Experimental Protocols
Protocol: One-Pot, Three-Component Synthesis of a Substituted Furan-2-one Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aromatic amine (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (1.0 mmol)
-
MNPs-DBN tribromide catalyst (20 mol%)
-
Ethanol/Water (1:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and the MNPs-DBN tribromide catalyst (20 mol%).
-
Add 5 mL of the ethanol/water (1:1) solvent mixture to the flask.
-
Attach a reflux condenser and place the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can often be isolated by simple filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If the product is not a solid, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in multicomponent furanone synthesis.
Caption: A generalized mechanism for a three-component furanone synthesis.
References
Stability issues of 3,4-diphenyl-5H-furan-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-diphenyl-5H-furan-2-one in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis of the lactone (cyclic ester) ring, particularly under basic or strongly acidic conditions. The furanone ring can also be susceptible to nucleophilic attack and potential photodegradation.
Q2: What is the general degradation pathway for this compound in aqueous solutions?
A2: The expected primary degradation pathway in aqueous solution is the hydrolysis of the lactone ring to form the corresponding γ-hydroxy carboxylic acid, 4,5-diphenyl-4-hydroxypent-2-enoic acid. This reaction is catalyzed by both acid and base. Under certain conditions, further reactions of the opened form may occur.
Q3: How should stock solutions of this compound be prepared and stored?
A3: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO or anhydrous ethanol. It is recommended to store these solutions at low temperatures (-20°C or -80°C) and protected from light. For immediate use in aqueous buffers, fresh dilutions are advisable.
Q4: What is the expected solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or concentration over time in aqueous buffer. | Hydrolysis of the lactone ring. The ester bond in the furanone ring is susceptible to cleavage by water, a process that is accelerated by acidic or basic pH. | - Prepare fresh solutions in aqueous buffer immediately before use.- If storage in an aqueous medium is unavoidable, use a neutral or slightly acidic buffer (pH 6-7) and store at 4°C for short periods.- For long-term storage, use an aprotic organic solvent like DMSO and store at -20°C or below. |
| Precipitation of the compound in aqueous solution. | Poor aqueous solubility. this compound is a relatively nonpolar molecule. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring the co-solvent is compatible with your experimental system.- Prepare a more concentrated stock solution in an appropriate organic solvent and use a smaller volume for dilution into the aqueous medium. |
| Appearance of new peaks in HPLC or NMR analysis of the solution. | Degradation of the compound. This could be due to hydrolysis, reaction with components in the medium, or photodegradation. | - Analyze the degradation products by LC-MS or NMR to identify the structures. The primary hydrolysis product is expected to be 4,5-diphenyl-4-hydroxypent-2-enoic acid.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Ensure the purity of solvents and reagents to avoid reactive contaminants. |
| Inconsistent experimental results. | Variable stability of the compound under different experimental conditions. Factors like pH, temperature, and light exposure can all affect the rate of degradation. | - Standardize solution preparation and handling procedures.- Perform control experiments to assess the stability of the compound over the time course of your experiment under your specific conditions (pH, temperature, light).- Quantify the compound concentration by a validated analytical method (e.g., HPLC-UV) before and after the experiment. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol outlines a general HPLC-UV method for monitoring the stability of this compound in solution.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be 40-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound (a photodiode array detector would be ideal for initial method development).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution to the desired concentration in the test solution (e.g., buffer at a specific pH).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
If necessary, quench any reaction by diluting the aliquot in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradation Products
This protocol can be used to identify the structure of degradation products.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound and its degradation products are soluble (e.g., DMSO-d6, Methanol-d4).
-
Procedure:
-
Prepare a concentrated solution of this compound in the chosen deuterated solvent.
-
Induce degradation (e.g., by adding a small amount of D2O with NaOD or DCl).
-
Acquire a 1H NMR spectrum at different time points to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals.
-
Characteristic signals for the parent this compound would include those for the phenyl protons and the methylene protons of the furanone ring.
-
The appearance of new signals, potentially in the vinyl or aliphatic region, could indicate the formation of the ring-opened hydroxy acid.
-
Further 2D NMR experiments (e.g., COSY, HSQC) can be performed to confirm the structure of the degradation products.
-
Visualizations
Caption: Plausible hydrolysis pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Scalable Synthesis of Butenolide and Coumarin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of butenolide and coumarin derivatives.
Part 1: Scalable Synthesis of Butenolide Derivatives
Butenolides are key structural motifs in many bioactive natural products and serve as versatile building blocks in medicinal chemistry.[1][2] Achieving their synthesis on a scalable and efficient platform is a common objective.
Frequently Asked Questions (FAQs) - Butenolides
Q1: What are the most promising methods for scalable butenolide synthesis? A1: Several modern methods show high potential for scalability:
-
Palladium-Catalyzed C-H Activation: This one-step method converts aliphatic acids directly into butenolides and has demonstrated ready scalability with catalyst loadings as low as 1 mol%.[3] A significant advantage is the potential for product purification through a simple aqueous wash, avoiding chromatography.[3]
-
Continuous Flow Synthesis: Using α-hydroxy-ketones and dioxinone derivatives, continuous flow protocols offer rapid reaction times, enhanced safety by controlling reactive intermediates, and proven gram-scale production.[4][5]
-
Phosphine-Catalyzed Cyclization: This method uses catalytic amounts of phosphines to convert hydroxymethyl-substituted cyclopropenones into butenolides under mild conditions.[1][6] It is noted for its wide functional group tolerance and use of low catalyst loadings.[7]
Q2: What are the main challenges when scaling up butenolide synthesis? A2: Key challenges include maintaining high yields, managing reaction exotherms, ensuring consistent regioselectivity, and the cost or stability of catalysts. For instance, some phosphine catalysts can be sensitive to air, although stable options like triphenylphosphine (PPh₃) are available.[6] In flow chemistry, ensuring stability of all reagents, such as primary alcohols, under operating conditions is crucial.[4]
Q3: Can β-substituted butenolides be synthesized directly? A3: While many methods focus on α- and γ-substitution, direct synthesis of β-substituted butenolides can be challenging. However, these scaffolds can often be accessed through post-cyclization modifications of the butenolide ring, for example, via Heck couplings or cycloadditions.[8]
Troubleshooting Guide for Butenolide Synthesis
This guide addresses common issues encountered during butenolide synthesis in a question-and-answer format.
Q: My phosphine-catalyzed reaction of a hydroxymethyl cyclopropenone is not proceeding or shows very low conversion. What should I check? A:
-
Cause 1: Inactive Catalyst. The phosphine catalyst may be oxidized or sterically hindered. While triphenylphosphine (PPh₃) is air-stable, others may not be.[6] Highly bulky phosphines can preclude the necessary conjugate addition.[7]
-
Solution: Ensure you are using a high-purity, active catalyst. If using a bulky phosphine, consider switching to a less sterically encumbered one like PPh₃ or cyclohexyldiphenylphosphine (CyDPP).[7]
-
-
Cause 2: Inappropriate Solvent. The reaction rate is sensitive to the solvent.
-
Solution: Polar protic solvents like methanol can accelerate the reaction, possibly through hydrogen-bond activation of the cyclopropenone starting material.[7] If you are using a non-polar solvent like benzene or DMSO and experiencing slow conversion, consider switching to a protic solvent.
-
-
Cause 3: Insufficient Catalyst Loading. While the reaction works with low catalyst loadings, starting material complexity may require adjustment.
-
Solution: Although loadings below 10 mol% are effective, you can incrementally increase the catalyst loading to see if conversion improves.[7]
-
Q: I am attempting a continuous flow synthesis of butenolides and observing low yields and complex mixtures, especially with certain substrates. A:
-
Cause 1: Substrate Instability. Primary alcohols have shown lower stability under some continuous flow conditions, leading to side reactions.[4]
-
Solution: For unstable substrates, consider a "fed-batch" approach where the reaction mixture is collected in a flask containing a base to promote the final, rapid cyclization step.[4]
-
-
Cause 2: Sub-optimal Reaction Conditions. Residence time, temperature, and concentration are critical parameters in flow chemistry.
-
Solution: Re-optimize the conditions for your specific substrate. Optimal reported conditions for a model reaction were a 0.1 M concentration in toluene at 130°C with a 20-minute residence time.[4] Systematically vary these parameters to find the best outcome for your molecule.
-
Q: My palladium-catalyzed C-H activation reaction is giving a poor yield. A:
-
Cause 1: Catalyst/Ligand Issue. The palladium catalyst and the specialized triazole-pyridone ligand are essential for this transformation.[3]
-
Solution: Verify the integrity and purity of both the palladium source (e.g., Pd(OAc)₂) and the ligand. Ensure the correct palladium-to-ligand ratio is used as specified in the protocol.
-
-
Cause 2: Inefficient Oxidant. The reaction relies on tert-butyl hydroperoxide (TBHP) as the sole oxidant.[3]
-
Solution: Use a fresh, verified source of TBHP. The concentration of commercial TBHP solutions can vary, so titration may be necessary for precise and reproducible results.
-
Data Presentation: Butenolide Synthesis Methods
| Method | Key Reagents | Catalyst / Conditions | Typical Isolated Yield | Reference |
| Phosphine-Catalyzed Cyclization | Hydroxymethyl Cyclopropenone | 5-10 mol% PPh₃, various solvents (e.g., CD₃OD) | Good to Excellent | [6][7] |
| Palladium-Catalyzed C-H Activation | Aliphatic Acid, TBHP | 1-10 mol% Pd(OAc)₂, Triazole-pyridone ligand | Good to Excellent | [3] |
| Continuous Flow Synthesis | α-Hydroxy-ketone, Dioxinone | Toluene, 130°C, 20 min residence time | 30 - 91% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Phosphine-Catalyzed Butenolide Synthesis [6]
-
To a solution of the hydroxymethyl cyclopropenone (1.0 equiv) in a suitable solvent (e.g., methanol, ~0.1 M), add triphenylphosphine (PPh₃) (0.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the desired butenolide.
Protocol 2: Continuous Flow Synthesis of Butenolides [4]
-
Prepare a stock solution of the α-hydroxy-ketone (1.0 equiv), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) (2.0 equiv), and triethylamine (2.0 equiv) in toluene (to a final concentration of 0.1 M).
-
Set up the continuous flow reactor with the desired residence time (e.g., 20 minutes) and temperature (e.g., 130°C). A back-pressure regulator is used to maintain system pressure and allow for temperatures above the solvent's boiling point.
-
Pump the solution through the heated reactor.
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure and purify the resulting crude product by flash column chromatography.
Part 2: Scalable Synthesis of Coumarin Derivatives
Coumarins are a prominent class of heterocycles with applications ranging from pharmaceuticals to fragrances.[9][10] Their synthesis has been established for over a century, with ongoing developments to improve scalability and sustainability.
Frequently Asked Questions (FAQs) - Coumarins
Q1: What are the classic, scalable methods for synthesizing coumarins? A1: The foundational methods for industrial coumarin synthesis are:
-
Pechmann Condensation: This involves the reaction of a phenol with a β-keto ester under acidic conditions and is one of the most common and straightforward routes.[11][12][13]
-
Perkin Reaction: This method uses a salicylaldehyde, an acid anhydride, and an alkali salt of the acid to produce coumarins.[9][14][15]
-
Knoevenagel Condensation: This reaction condenses an active methylene compound with a salicylaldehyde derivative.[16][17]
Q2: Are there modern, "greener" alternatives for coumarin synthesis? A2: Yes, significant research has focused on improving the environmental footprint of coumarin synthesis. This includes the use of solvent-free reaction conditions, often accelerated by microwave irradiation, and the replacement of corrosive homogeneous acid catalysts (like sulfuric acid) in the Pechmann reaction with reusable heterogeneous catalysts like zeolites or clays.[18][19][20] Continuous flow methods have also been developed, providing high yields (up to 99%) in short reaction times.[5]
Q3: What determines the success of a Perkin reaction for coumarin synthesis? A3: The critical structural feature for a successful Perkin reaction leading to a coumarin is the presence of a hydroxyl group ortho to the aldehyde group on the aromatic ring (i.e., a salicylaldehyde).[19] This ortho-hydroxy group participates in the intramolecular cyclization to form the lactone ring.
Troubleshooting Guide for Coumarin Synthesis
Q: My Pechmann condensation reaction is slow and gives a low yield. A:
-
Cause 1: Ineffective Catalyst. The choice and condition of the acid catalyst are paramount. Strong liquid acids like sulfuric acid can cause side reactions and charring, while some solid acids may have low activity.
-
Cause 2: Unfavorable Reaction Conditions. The reaction often requires elevated temperatures to proceed efficiently.
-
Solution: Ensure the reaction temperature is adequate (often >100°C). Microwave irradiation can significantly accelerate the reaction and improve yields, often under solvent-free conditions.[17]
-
Q: I am attempting a Knoevenagel condensation to form a coumarin, but the reaction is messy and purification is difficult. A:
-
Cause 1: Use of Harsh Solvents/Bases. Traditional conditions sometimes use high-boiling, toxic solvents like pyridine or strong bases that can lead to side products.[16]
-
Solution: Explore greener, more efficient catalytic systems. Reactions mediated by phenyliododiacetate (PIDA) in ethanol or those using nanoparticles as catalysts under ultrasound irradiation have been shown to give high yields of clean products.[17] Solvent-free conditions with catalytic morpholine have also proven effective.[21]
-
-
Cause 2: Incomplete Reaction or Side Product Formation. The condensation may be reversible or form stable intermediates that do not cyclize.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. The workup procedure is also critical; proper precipitation and washing of the product can greatly simplify purification.
-
Q: My Perkin reaction is not forming the coumarin product. A:
-
Cause 1: Incorrect Starting Aldehyde. As stated in the FAQ, the Perkin reaction only yields a coumarin if the starting material is a salicylaldehyde derivative.
-
Solution: Verify your starting material. If you use an aromatic aldehyde without the ortho-hydroxyl group, you will form a cinnamic acid derivative, not a coumarin.[19]
-
-
Cause 2: Deactivated Reagents. The acid anhydride can hydrolyze over time, and the alkali salt must be anhydrous for optimal results.
-
Solution: Use freshly opened or distilled acetic anhydride and a freshly fused, anhydrous sodium acetate.
-
Data Presentation: Coumarin Synthesis Methods
| Method | Key Reagents | Catalyst / Conditions | Typical Isolated Yield | Reference |
| Pechmann Condensation | Phenol, β-Keto Ester | Acid Catalyst (e.g., H₂SO₄, Montmorillonite K-10) | Good to Excellent | [11][19] |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Yb(OTf)₃, Microwave, Solvent-free | 93 - 98% | [17] |
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Sodium Acetate, Heat | Good | [15][22] |
| Continuous Flow Synthesis | Salicylaldehyde, Dioxinone | Toluene, Heat | 30 - 99% | [4][5] |
Experimental Protocols
Protocol 3: General Procedure for Pechmann Condensation [11]
-
Gently warm a mixture of the phenol (1.0 equiv) and the β-keto ester (1.1 equiv).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15, 10 mol%).
-
Heat the reaction mixture (temperature can range from 80-180°C depending on the substrates and catalyst) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to yield the pure coumarin.
Protocol 4: Solvent-Free Knoevenagel Condensation under Microwave Irradiation [17]
-
In a microwave-safe vessel, mix the salicylaldehyde (1.0 equiv), the active methylene compound (e.g., Meldrum's acid, 1.0 equiv), and ytterbium(III) triflate (Yb(OTf)₃) as the catalyst.
-
Place the vessel in a microwave reactor and irradiate at a set temperature and time until the reaction is complete.
-
After cooling, treat the reaction mixture with water or an appropriate solvent.
-
Collect the solid product by filtration and wash to obtain the desired coumarin, which is often of high purity.
Visualizations: Workflows and Mechanisms
Caption: General workflow for troubleshooting synthetic reactions.
Caption: Mechanism of phosphine-catalyzed butenolide synthesis.
Caption: Key steps of the Pechmann condensation mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and scalable continuous flow synthesis of butenolides and coumarins - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00567H [pubs.rsc.org]
- 5. Fast and scalable continuous flow synthesis of butenolides and coumarins - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. Butenolide synthesis from functionalized cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsart.com [ijsart.com]
- 12. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. tutorchase.com [tutorchase.com]
- 15. Perkin reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coumarin synthesis [organic-chemistry.org]
- 19. sysrevpharm.org [sysrevpharm.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. organicreactions.org [organicreactions.org]
Furan-2(5H)-one Formation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic and mechanistic study of furan-2(5H)-one formation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of furan-2(5H)-one, particularly through the oxidation of furfural.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is the yield of furan-2(5H)-one consistently low? | - Side Reactions: The Cannizzaro reaction, a disproportionation of furfural into furoic acid and furfuryl alcohol, can be a significant side reaction, especially under basic conditions.[1][2] - Catalyst Deactivation: The catalyst may be deactivated by fouling from polymeric byproducts or leaching of the active metal.[3] - Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or oxidant concentration. | - Optimize pH: Avoid strongly basic conditions to minimize the Cannizzaro reaction. - Catalyst Regeneration: If fouling is suspected, the catalyst can sometimes be regenerated by calcination.[3] For leaching, catalyst replacement may be necessary. - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure completion. Adjust reaction parameters as needed. |
| What are the common byproducts and how can I minimize them? | - Furoic Acid and Furfuryl Alcohol: Products of the Cannizzaro reaction.[1][2] - Maleic Acid and Succinic Acid: Over-oxidation products of furan-2(5H)-one.[4][5] - Polymeric Materials: Furfural and its intermediates can polymerize under certain conditions.[3] | - Control Basicity: Use of a suitable buffer or a biphasic system can help control the pH and reduce the Cannizzaro reaction.[2] - Optimize Oxidant Amount: Use a stoichiometric or slight excess of the oxidizing agent to avoid over-oxidation. - Solvent Choice: Using a biphasic system with an organic solvent can help extract the desired product and prevent further reactions or polymerization. |
| How can I effectively purify furan-2(5H)-one? | - Presence of Polar Byproducts: Furoic acid and other acidic byproducts can complicate extraction and distillation. - Thermal Instability: Furan-2(5H)-one can be sensitive to high temperatures during distillation. | - Extraction: After the reaction, wash the organic phase with a saturated sodium bicarbonate solution to remove acidic impurities. - Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[6] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 85–85°C at 13 mm Hg).[6] |
| My catalyst seems to be losing activity over time. What is happening? | - Fouling: Polymeric byproducts can deposit on the catalyst surface, blocking active sites.[3] - Leaching: The active metal component of the catalyst may be dissolving into the reaction mixture.[3] | - Catalyst Characterization: Analyze the used catalyst using techniques like TEM or XPS to check for changes in morphology or composition. - Regeneration: Attempt to regenerate the catalyst through washing or calcination.[3] - Optimize Conditions: Adjusting reaction conditions such as solvent and temperature may help to minimize catalyst deactivation. |
Data Presentation
The following table summarizes kinetic data for the formation of furan-2(5H)-one and related reactions from various studies.
| Reaction | Catalyst | Oxidant | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Furfural Oxidation | Trifluoroacetic acid | H₂O₂ | - | - | - | 20 | [7] |
| Furfural Oxidation | Supported Au | O₂ | - | - | - | 30.4 | [7] |
| One-pot formation of 3,4,5-substituted furan-2(5H)-ones | - | - | Formic Acid | Various | Second-order kinetics | - | [1] |
| Furfural Oxidation | Chromic Acid | - | 70% Acetic Acid | - | First-order dependence on oxidant, substrate, and H⁺ | - | [8] |
Experimental Protocols
Synthesis of 2(5H)-Furanone from Furfural
This protocol is adapted from a scaled-up procedure based on the oxidation of furfural with performic acid.[6]
Materials:
-
Furfural
-
Methylene chloride
-
Sodium sulfate
-
N,N-dimethylethanolamine
-
Formic acid
-
30% Hydrogen peroxide
-
Saturated sodium disulfite solution
-
Magnesium sulfate
Procedure:
-
In a 6-L, three-necked, round-bottomed flask equipped with two condensers, a dropping funnel, and a magnetic stirring bar, charge 480 g (5 mol) of furfural and 2.0 L of methylene chloride.
-
Add 200 g of sodium sulfate and 150 g of N,N-dimethylethanolamine in one portion each.
-
Carefully add 460 g of formic acid in portions over a period of 2 minutes.
-
Add 100 mL of 30% hydrogen peroxide in one portion. The mixture will begin to reflux after about 5 minutes.
-
Add another 800 mL of 30% hydrogen peroxide dropwise over 9 hours while maintaining vigorous stirring.
-
After the addition is complete, continue vigorous stirring as long as the mixture refluxes, then stir gently overnight.
-
Separate the organic phase. Extract the aqueous phase with 200 mL of methylene chloride.
-
Combine the organic phases and wash with two 150-mL portions of saturated sodium disulfite solution.
-
Dry the organic phase over magnesium sulfate and sodium sulfate.
-
After a negative peroxide test, remove the solvent by evaporation.
-
Fractionally distill the crude product (approximately 255 g) through a 30-cm Vigreux column. Collect the fraction boiling at 85–85°C (13 mm Hg) to obtain about 210 g of butenolide.
-
For higher purity, redistill the product, collecting the fraction boiling at 100–102°C (30 mm), 95–97°C (19 mm), 89–91°C (16 mm), or 79–81°C (9 mm) to yield approximately 170.2 g (41%) of pure, colorless butenolide.[6]
Mandatory Visualization
Proposed Reaction Pathway for Furan-2(5H)-one Formation from Furfural
The following diagram illustrates a proposed mechanism for the formation of furan-2(5H)-one from the oxidation of furfural, which often proceeds via a Baeyer-Villiger oxidation.
Caption: Proposed Baeyer-Villiger oxidation pathway for the formation of furan-2(5H)-one from furfural.
Experimental Workflow for Furan-2(5H)-one Synthesis
This diagram outlines the general experimental workflow for the synthesis and purification of furan-2(5H)-one.
Caption: General experimental workflow for the synthesis and purification of furan-2(5H)-one.
References
- 1. Effect of different substituents on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones: a kinetics and mechanism study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism and dynamics of Baeyer-Villiger oxidation of furfural to maleic anhydride in presence of H2O2 and Au clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and dynamics of Baeyer–Villiger oxidation of furfural to maleic anhydride in presence of H2O2 and Au clusters | Semantic Scholar [semanticscholar.org]
- 4. maxapress.com [maxapress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Refinement of reaction conditions for 3(2H)-furanone synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3(2H)-furanones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3(2H)-furanones, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The metal catalyst (e.g., Au, Rh/Pd, Cu) may have decomposed or been poisoned.[1] 2. Inappropriate Base: The strength or amount of base used for cyclization may be insufficient or excessive.[1][2] 3. Poor Quality Starting Materials: Impurities in the starting materials (e.g., γ-hydroxyalkynones, allenic hydroxyketones) can interfere with the reaction. 4. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. | 1. Catalyst Handling: Use fresh, high-purity catalysts. For air- or moisture-sensitive catalysts, ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon). Consider in situ generation of the active catalyst.[1] 2. Base Optimization: Screen different bases (e.g., organic amines, inorganic carbonates) and stoichiometries. The choice of base can be critical for specific substrates.[1][2] 3. Starting Material Purification: Purify starting materials by chromatography, distillation, or recrystallization before use. 4. Temperature Screening: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating or cooling. |
| Formation of Side Products/Impurities | 1. Competing Reaction Pathways: Depending on the substrate and conditions, side reactions such as polymerization, decomposition, or alternative cyclizations can occur.[3] 2. Isomerization: The desired 3(2H)-furanone may isomerize to other furanone or non-furanone structures under the reaction conditions. 3. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. | 1. Reaction Condition Refinement: Adjust the reaction time, temperature, and concentration to favor the desired pathway. Shorter reaction times can sometimes minimize byproduct formation.[1][2] 2. pH Control: For acid- or base-catalyzed reactions, careful control of pH can prevent unwanted isomerizations. 3. Monitoring Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent further side reactions. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue if byproducts have similar polarity to the desired 3(2H)-furanone. 2. Product Instability: The 3(2H)-furanone product may be unstable on silica gel or during solvent evaporation. | 1. Alternative Purification Methods: Explore other purification techniques such as preparative HPLC, recrystallization, or distillation. 2. Careful Handling: For sensitive products, use deactivated silica gel for chromatography and avoid excessive heat during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3(2H)-furanones?
A1: Several effective methods exist for the synthesis of 3(2H)-furanones. Some of the most widely used include:
-
Base-induced intramolecular cyclization: This method often utilizes starting materials like (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts and can be very rapid, sometimes completing within 10 minutes under mild conditions.[1][2]
-
Metal-catalyzed cycloisomerization: Gold catalysts are frequently used to cyclize γ-hydroxyalkynones.[1] Rhodium(II)/Palladium(0) catalyst systems can be employed for the cyclization of α-diazo-δ-keto-esters.[1]
-
Domino Reactions: These multi-step, one-pot procedures can be highly efficient. An example is the domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids.[4]
-
Metal-free cycloisomerization: For certain substrates, such as allenic hydroxyketones, the reaction can be achieved in water without the need for a metal catalyst.[1]
Q2: How do I choose the right catalyst for my 3(2H)-furanone synthesis?
A2: The choice of catalyst depends heavily on the starting material and the desired substitution pattern of the furanone.
-
For the cyclization of γ-hydroxyalkynones , a combination of a gold(I) precursor like (p-CF3C6H4)3PAuCl and a silver salt such as AgOTf is often effective.[1]
-
For highly substituted 3(2H)-furanones with a C2-quaternary center from α-diazo-δ-keto-esters , a binary system of Rh(II) and Pd(0) catalysts is a good choice.[1]
-
Copper(II) triflate in combination with diphenyl phosphate can be used for the tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones.[1]
Q3: What are some key reaction parameters to optimize for a successful 3(2H)-furanone synthesis?
A3: Key parameters to consider for optimization include:
-
Solvent: The choice of solvent can significantly impact reaction rate and selectivity.
-
Temperature: While many modern methods operate at room temperature, some reactions may require heating to proceed efficiently.
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for completion and to minimize the formation of degradation products.
-
Atmosphere: For reactions involving air-sensitive catalysts or reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential.[1][2]
Q4: Are there any known functional group incompatibilities I should be aware of?
A4: While many modern synthetic methods for 3(2H)-furanones exhibit good functional group tolerance, certain groups can be problematic.[1] Highly acidic or basic functional groups on the substrate may interfere with the catalyst or the base used in the reaction. It is advisable to consult the specific literature for the chosen synthetic route to check for any reported incompatibilities.
Experimental Protocols
Protocol 1: Gold-Catalyzed Cyclization of γ-Hydroxyalkynones
This protocol is based on the method described by Egi et al. for the synthesis of substituted 3(2H)-furanones.[1]
Materials:
-
γ-hydroxyalkynone (1.0 mmol)
-
(p-CF3C6H4)3PAuCl (0.05 mmol, 5 mol%)
-
AgOTf (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the γ-hydroxyalkynone and the anhydrous solvent.
-
In a separate vial, dissolve (p-CF3C6H4)3PAuCl and AgOTf in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the reaction flask containing the γ-hydroxyalkynone.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (if necessary, as specified in the detailed literature procedure).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3(2H)-furanone.
Protocol 2: Base-Induced Intramolecular Cyclization
This protocol is a general representation based on the work of Inagaki et al. for the synthesis of 5-aryl-3(2H)-furanones.[1][2]
Materials:
-
(4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt (1.0 mmol)
-
Base (e.g., Triethylamine, DBU, as specified in the literature)
-
Solvent (e.g., Acetonitrile, 10 mL)
Procedure:
-
Dissolve the (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt in the chosen solvent in a reaction flask.
-
Add the base to the reaction mixture at room temperature. The reaction is often very fast.
-
Stir the mixture for the specified amount of time (e.g., 10 minutes).[1]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of 3(2H)-furanones.
References
Preventing degradation of furanone compounds during workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the degradation of furanone compounds during experimental workup.
Section 1: Troubleshooting Common Degradation Issues
This section addresses specific problems users may encounter and provides actionable solutions.
1.1 My furanone compound is degrading during aqueous workup. What is the likely cause and how can I prevent it?
Degradation during aqueous workup is most often caused by pH sensitivity. Furanones, particularly 4-hydroxy-3(2H)-furanones like Furaneol® (HDMF), are unstable across a wide range of pH values.[1][2] The stability of these compounds is often lowest at acidic and basic extremes, with optimal stability typically found in the pH 4-5 range.[1]
Troubleshooting Steps:
-
Measure pH: Before and during your workup, check the pH of your aqueous layers.
-
Buffered Washes: Replace standard water or brine washes with buffered solutions. A pH 4-5 buffer (e.g., acetate buffer) is recommended to maintain the optimal stability range for many furanones.[1]
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the furanone is in contact with potentially destabilizing aqueous phases.
-
Low Temperatures: Conduct the workup at lower temperatures (e.g., in an ice bath) to slow down potential degradation reactions.
1.2 I observe significant product loss after purification by silica gel chromatography. Why is this happening and what are the alternatives?
Standard silica gel can be sufficiently acidic to catalyze the degradation of sensitive furanone compounds. Even small residues of silica can lead to decomposition over time.[3]
Troubleshooting & Alternatives:
-
Deactivated Silica: If silica gel must be used, consider deactivating it first. This can be done by washing the silica with a solvent system containing a small amount of a neutral or basic modifier, like triethylamine or ammonia in methanol, followed by thorough drying.
-
Alternative Stationary Phases:
-
Florisil® or Alumina (Neutral/Basic): These can be less harsh alternatives, but compatibility should be tested on a small scale.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative for moderately polar compounds, avoiding the acidity of silica.
-
-
Non-Chromatographic Methods:
-
Recrystallization: If your furanone is a solid, recrystallization from a suitable solvent system (e.g., diisopropyl ether-diethyl ether-hexane) can be a gentle and effective purification method.[3]
-
Distillation/Sublimation: For volatile or sublimable furanones, these methods can provide high purity without contact with a stationary phase.
-
1.3 My final product is discolored or contains unexpected impurities. Could this be oxidation?
Yes, many furanones are susceptible to oxidation, which can be initiated by air, light, or residual peroxides in solvents (especially ethers like THF or diethyl ether).[4][5] 3(2H)-furanones can exhibit both anti-oxidative and pro-oxidative properties, making their handling complex.[1]
Preventative Measures:
-
Degas Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Fresh, Stabilized Solvents: Ethers like THF and diethyl ether can form explosive peroxides over time. Use freshly opened bottles or test for peroxides and re-stabilize if necessary. Solvents are often stabilized with additives like butylated hydroxytoluene (BHT), which scavenges free radicals.
-
Add Antioxidants: Consider adding a small amount of a radical scavenger like BHT or tocopherol to the reaction mixture before starting the workup.
-
Work Under Inert Atmosphere: Conduct the workup and solvent removal steps under a nitrogen or argon atmosphere to minimize contact with air.
-
Protect from Light: Wrap flasks and vials with aluminum foil to prevent photo-degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: At what pH is my furanone compound most stable?
While this can be structure-dependent, many furanone derivatives, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), exhibit their highest stability in the slightly acidic range of pH 4 to 5.[1] Both strongly acidic and neutral-to-basic conditions can lead to rapid degradation or racemization.[1][2]
Q2: Can I use strong acids or bases to wash my organic extracts?
It is strongly discouraged. Both acid and base washes can accelerate degradation pathways. For example, thermal degradation of Furaneol is known to be more pronounced at lower pH values.[6] If you must remove acidic or basic impurities, use very dilute solutions (e.g., 1-5% NaHCO₃) at low temperatures with minimal contact time, or preferably use buffered washes.
Q3: What are the best extraction solvents to use?
Standard organic solvents like ethyl acetate, dichloromethane, and diethyl ether are commonly used. The choice depends on the polarity of your specific furanone. If your compound has significant water solubility, consider using a more effective extraction solvent mixture, such as a 3:1 mixture of chloroform and isopropanol, or performing multiple extractions.[7] For reactions run in water-miscible solvents like THF or acetonitrile, it is often best to remove the reaction solvent via rotary evaporation before the aqueous workup to prevent loss of product into the aqueous phase.[7][8]
Q4: How should I store my purified furanone compound?
To ensure long-term stability, store purified furanones under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C or below), and protected from light.[9] For furanones that are oils, dissolving them in a degassed, anhydrous solvent can sometimes improve stability.
Section 3: Data & Protocols
Stability Data of Furanone Derivatives
The following table summarizes the stability of 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF, Furaneol®) and its derivatives under various conditions.
| Compound | Condition | Observation | Reference |
| DMHF (Furaneol®) | Aqueous buffer (pH 2.0 - 8.0) | Unstable at all pH values tested. | [2] |
| DMHF 6′-O-malonyl-β-D-glucoside | Aqueous buffer (pH 2.0 - 8.0) | Unstable at all pH values tested. | [2] |
| 2,5-dimethyl-4-methoxy-3[2H]-furanone (DMMF) | Aqueous buffer (pH 2.0 - 8.0) | Only slight decomposition observed. | [2] |
| DMHF β-D-glucopyranoside | Aqueous buffer (pH 2.0 - 8.0) | Only slight decomposition observed. | [2] |
Protocol: Stabilized Workup for a Furanone Synthesis
This protocol provides a general methodology for the workup of a reaction mixture containing a sensitive furanone compound.
Reagents & Equipment:
-
Reaction mixture containing the furanone product.
-
Degassed, cold (0-5°C) extraction solvent (e.g., ethyl acetate).
-
Degassed, cold (0-5°C) 0.5 M acetate buffer (pH 4.5).
-
Degassed, cold (0-5°C) saturated brine solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Rotary evaporator, separatory funnel, flasks.
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Cooling & Quenching: Cool the reaction vessel in an ice-water bath to 0-5°C. If the reaction requires quenching, add a pre-cooled, mild quenching agent (e.g., saturated ammonium chloride solution) dropwise while maintaining the temperature.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Transfer the mixture to a separatory funnel. Add the cold, degassed extraction solvent and extract the product. Allow the layers to separate.
-
Buffered Wash: Drain the organic layer into a clean flask. Extract the remaining aqueous layer two more times with the extraction solvent. Combine all organic layers and wash them with the cold, degassed pH 4.5 acetate buffer. This step is crucial for maintaining a stable pH environment.
-
Brine Wash: Perform a final wash with cold, degassed brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl gently and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the drying agent under an inert atmosphere. Concentrate the filtrate using a rotary evaporator. Important: Do not evaporate to complete dryness if the compound is unstable; leave a small amount of solvent.
-
Storage: Immediately place the crude product under a high vacuum to remove residual solvent, then backfill with inert gas and store at low temperature, protected from light.
Section 4: Visual Diagrams
Furanone Degradation Pathways
The following diagrams illustrate simplified degradation pathways for furanone compounds under acidic and basic conditions.
Caption: Simplified Furanone Degradation Pathways.
Workflow for Stabilized Workup
This diagram outlines the key steps in a workup designed to minimize furanone degradation.
Caption: Recommended Experimental Workflow for Furanone Workup.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing the cause of furanone degradation during workup.
Caption: Troubleshooting Flowchart for Furanone Degradation.
References
- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Furanone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions for the catalytic synthesis of furanones.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing furanones?
A1: Furanone synthesis can be broadly categorized based on the catalyst type. Common strategies include:
-
Acid Catalysis: Often used for the oxidation of biomass-derived precursors like furfural to 2(5H)-furanones. Homogeneous acids like trifluoroacetic acid (TFA) and formic acid are frequently employed with an oxidant like hydrogen peroxide.[1][2]
-
Palladium Catalysis: A versatile method for creating substituted furans and furanones, often through cross-coupling reactions or one-pot syntheses from 1,3-dicarbonyl compounds and alkenyl bromides.[3][4]
-
Gold Catalysis: Effective for the cycloisomerization of substrates like γ-hydroxyalkynones or cascade reactions involving propargyl alcohols and alkynes to form substituted furanones.[5][6]
-
Other Metal Catalysts: Rhodium, copper, and ruthenium have also been utilized in various furanone synthesis pathways.[5][7]
-
Catalyst-Free Methods: Some syntheses can be achieved without metal catalysts, for instance, through the cross-coupling of α-aryldiazo ketones and α-diazo esters.[8]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your specific process requirements:
-
Homogeneous Catalysts (e.g., TFA, PdCl₂(PPh₃)₂) are dissolved in the reaction mixture, often leading to high activity and selectivity due to excellent contact with reactants. However, they can be difficult to separate from the product and may suffer from leaching, making catalyst recovery and reuse challenging.[1][4]
-
Heterogeneous Catalysts (e.g., Au nanoparticles on TiO₂, CuMoO₄) exist in a different phase from the reaction mixture, which greatly simplifies separation, recovery, and recycling. While potentially more stable, they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[7][9]
Q3: What are the key parameters to optimize in a palladium-catalyzed furanone synthesis?
A3: For palladium-catalyzed syntheses, several factors are crucial for achieving high yields:
-
Catalyst Type: The choice of palladium complex is critical. For example, PdCl₂(CH₃CN)₂ has been shown to be highly efficient, providing better yields in shorter reaction times compared to Pd(OAc)₂ or Pd(acac)₂ in certain reactions.[3]
-
Solvent: The solvent significantly impacts catalyst and substrate interactions. Dioxane is often an effective solvent due to its polar aprotic nature.[3]
-
Base: The type and strength of the base are important. K₂CO₃ is often effective due to its moderate basicity, while stronger or less soluble bases like K₃PO₄ can lead to lower yields.[3]
-
Oxidant: In reactions requiring an oxidant, its choice is vital. CuCl₂ is a common and effective oxidant in many palladium-catalyzed furan syntheses.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My palladium-catalyzed reaction is giving a very low yield. What should I check?
A: Low yields in palladium-catalyzed reactions can often be traced to several factors:
-
Incorrect Catalyst Choice: Ensure the palladium catalyst you've selected is optimal for your specific transformation. As shown in the data below, catalyst choice can dramatically affect yield.[3]
-
Suboptimal Solvent or Base: The solvent and base play a crucial role. A solvent like acetone, despite its polarity, can hinder the reaction due to its low boiling point, leading to zero yield in some cases. Similarly, a base that is too strong or insoluble may impede the reaction.[3]
-
Reaction Temperature: Ensure the reaction is running at the optimal temperature. For many palladium-catalyzed couplings, temperatures around 80°C are effective.[3]
-
Reagent Quality: Verify the purity and activity of your reagents, including the boronic acid (if applicable) and the palladium catalyst itself.
Q: My acid-catalyzed oxidation of furfural is not working efficiently. What are common issues?
A: The oxidation of furfural is sensitive to reaction conditions:
-
Side Reactions: Non-catalytic polymerization of furfural can be a significant side reaction, especially in the presence of molecular oxygen. Using an oxidant like hydrogen peroxide can mitigate this. Further oxidation of the desired furanone product into diacids (like succinic and maleic acid) can also reduce the yield.[2][10]
-
Solvent Effects: The dielectric constant of the solvent can influence product distribution. In bi-phasic systems, using an organic solvent like 1,2-dichloroethane can enhance the extraction of the furanone product from the aqueous phase, preventing its further oxidation and thus increasing the yield.[2]
-
Catalyst Choice: While various acids can catalyze the reaction, some are more selective. Formic acid, for instance, can generate performic acid in situ, which is a highly effective oxidant for this transformation.[2]
Q: My gold-catalyzed cycloisomerization has stalled. What could be the cause?
A: Gold-catalyzed reactions can be sensitive to catalyst purity and reaction conditions:
-
Catalyst Purity: Interestingly, in some cases, purifying the gold catalyst via flash chromatography has been observed to reduce its catalytic activity, possibly due to the removal of trace activators.[11]
-
Temperature: These reactions can be highly temperature-dependent. Cooling the reaction mixture can significantly inhibit or completely stop the reaction.[11]
-
Substrate Compatibility: Not all substrates are equally reactive. For example, in cascade reactions of propargyl alcohols, tertiary propargyl alcohols have shown poor reactivity.[6]
-
Co-catalyst Requirement: Some gold catalysts, like triazole-gold (TA-Au), may require a Lewis acid co-catalyst, such as Cu(OTf)₂, to enhance their reactivity for certain steps like allene activation.[6]
Problem 2: Formation of Side Products/Byproducts
Q: In the oxidation of furfural to 2(5H)-furanone, I am getting significant amounts of other acids. How can I improve selectivity?
A: The formation of succinic and maleic acid is a common issue due to over-oxidation. To improve selectivity for the furanone:
-
Use a Bi-phasic System: Conducting the reaction in a water-organic solvent (e.g., water-dichloroethane) system is highly effective. The furanone product is continuously extracted into the organic phase, protecting it from further oxidation in the aqueous phase where the oxidant is present.[2]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely. Stopping the reaction at the optimal time can prevent the accumulation of over-oxidation products. Lowering the temperature may also help, though it could slow down the primary reaction.
Q: My furanone synthesis is producing a complex mixture of products. What are the likely causes?
A: A complex product mixture can arise from several sources:
-
Substrate Decomposition: The starting materials may not be stable under the reaction conditions.
-
Maillard-type Reactions: In syntheses involving sugars or related compounds, Maillard reactions can lead to a variety of byproducts, including different types of furanones.[12]
-
Lack of Selectivity: The catalyst may not be selective enough, leading to multiple reaction pathways. For instance, in some gold-catalyzed reactions, a 1,4-addition can occur as a subsequent step, leading to an undesired α,β-unsaturated ketone.[13] Consider adjusting the catalyst, ligands, or reaction conditions to favor the desired pathway.
Problem 3: Catalyst Deactivation and Leaching
Q: My heterogeneous catalyst loses activity after one or two runs. What is happening and can I regenerate it?
A: Catalyst deactivation is a common problem, especially when using biomass-derived feedstocks. The primary causes are:
-
Fouling: Carbon deposition (coking) on the catalyst surface can block active sites.
-
Poisoning: Impurities in the feedstock can adsorb strongly to the catalyst's active sites.
-
Sintering/Leaching: The active metal particles can agglomerate (sinter) at high temperatures or dissolve into the reaction medium (leach).
Regeneration Strategies:
-
For deactivation by carbon deposition, a mild regeneration method involving air oxidation followed by H₂ reduction has been shown to fully recover the activity of carbon-supported Pt and Ru catalysts.[14]
-
For spent industrial catalysts used in furfural decarbonylation, regeneration using organic and inorganic solvents has been studied. Modifying the regenerated catalyst with d-metal additives can further improve its activity and stability.[9]
Q: I suspect my homogeneous palladium catalyst is decomposing or leaching. How can I address this?
A: Leaching is a significant drawback of homogeneous catalysts.
-
Immobilization: Consider immobilizing the homogeneous catalyst on a solid support to create a more stable heterogeneous version.
-
Ligand Choice: The choice of ligand can significantly impact the stability of the metal complex and reduce its tendency to decompose or leach.
-
Reaction Conditions: Harsher reaction conditions (high temperature, aggressive reagents) can accelerate catalyst decomposition. Optimizing for milder conditions can improve catalyst lifetime.
Data Presentation: Catalyst Performance in Furanone Synthesis
Table 1: Effect of Palladium Catalyst, Solvent, and Base on Furan Synthesis Yield [3]
| Entry | Catalyst | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 2 | 80 | 94 |
| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | 6 | 80 | 80 |
| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | 6 | 80 | 63 |
| 4 | PdCl₂(CH₃CN)₂ | Dioxane | K₃PO₄ | 12 | 80 | 25 |
| 5 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | 12 | 80 | 51 |
| 6 | PdCl₂(CH₃CN)₂ | Acetone | K₂CO₃ | 2 | 25 | 0 |
Reaction of 1,3-Cyclohexanedione with allyl bromide.
Table 2: Selective Oxidation of Furfural to 2(5H)-Furanone with Different Acid Catalysts [2]
| Catalyst | System | Solvent | Furfural Conv. (%) | Furanone Yield (%) | SA + MA Yield (%) |
| Formic Acid | Bi-phasic | 1,2-Dichloroethane | 98.1 | 62.1 | 19.5 |
| Formic Acid | Homogeneous | Acetonitrile | 100 | 10.2 | 70.3 |
| H₂SO₄ | Bi-phasic | 1,2-Dichloroethane | 96.5 | 11.2 | 25.4 |
| Amberlyst-15 | Bi-phasic | 1,2-Dichloroethane | 92.3 | 20.3 | 31.5 |
SA = Succinic Acid, MA = Maleic Acid
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans [3]
This protocol describes the optimized synthesis of functionalized furans from 1,3-dicarbonyl compounds.
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solvent (4 mL of dioxane).
-
Reagent Addition: Add the base (2 mmol of K₂CO₃), followed by the 1,3-dicarbonyl compound (e.g., 1,3-Cyclohexanedione, 1 mmol) and the alkenyl bromide (e.g., allyl bromide, 1 mmol).
-
Catalyst and Oxidant: Add the palladium catalyst (0.01 mmol of PdCl₂(CH₃CN)₂) and the oxidant (0.05 mmol of CuCl₂).
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously for 2 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized furan.
Protocol 2: Acid-Catalyzed Oxidation of Furfural to 2(5H)-Furanone in a Bi-phasic System [2]
This protocol details the selective oxidation of furfural using formic acid and hydrogen peroxide.
-
Setup: In a temperature-controlled reaction vessel, combine furfural (e.g., 10 mmol), 1,2-dichloroethane (20 mL), and formic acid (e.g., 30 mmol).
-
Oxidant Addition: While stirring vigorously, slowly add 30% aqueous hydrogen peroxide (H₂O₂) (e.g., 15 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and maintain stirring for the optimized reaction time (typically 2-4 hours). The bi-phasic nature of the system is crucial for selectivity.
-
Work-up: After cooling, separate the organic and aqueous layers.
-
Product Isolation: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude 2(5H)-furanone can be further purified by distillation or chromatography if necessary.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for palladium-catalyzed furanone synthesis.
Caption: Decision tree for selecting a catalyst system for furanone synthesis.
Caption: Simplified catalytic cycle for palladium-catalyzed furanone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 5. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 6. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst-Free Furanone Synthesis - ChemistryViews [chemistryviews.org]
- 9. Regeneration of Spent Catalysts for Furfural Decarbonylation | Bitemirova | Modern Applied Science | CCSE [ccsenet.org]
- 10. daneshyari.com [daneshyari.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imreblank.ch [imreblank.ch]
- 13. mdpi.com [mdpi.com]
- 14. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Furanones
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of substituted furanones, with a specific focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of substituted furanones?
A1: The solvent plays a multifaceted role in furanone synthesis. It must first dissolve the reactants to allow for effective interaction. Beyond that, the solvent's properties, such as polarity and proticity (the ability to donate protons), can significantly influence the reaction rate and yield by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2][3] For instance, in acid-catalyzed reactions like the Paal-Knorr synthesis, the solvent can affect the protonation of carbonyl groups and the subsequent enolization, which are key steps in the mechanism.[4][5]
Q2: How do polar protic and polar aprotic solvents differ in their effects on these syntheses?
A2: The key difference lies in their ability to form hydrogen bonds.[6][7]
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors.[6][8] They are very effective at stabilizing charged species, particularly anions (nucleophiles), by forming a "cage" around them through hydrogen bonding.[2] This can sometimes decrease the reactivity of a nucleophile.[2] In reactions that generate carbocation intermediates, protic solvents can offer significant stabilization.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[6][7] They possess dipole moments that allow them to dissolve charged species but do not form a strong solvation shell around nucleophiles. This leaves the nucleophile more "free" and reactive, which can be beneficial for certain reaction mechanisms like SN2.[2]
Q3: When should I choose a polar protic versus a polar aprotic solvent for a Paal-Knorr furanone synthesis?
A3: The choice depends on the specific mechanism and substrates. The Paal-Knorr furan synthesis is typically an acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][9]
-
Polar Protic Solvents like aqueous acids (H₂SO₄, HCl) are commonly used.[5] The protic nature of the solvent facilitates the initial protonation of a carbonyl group, a crucial step to initiate the reaction. The subsequent intramolecular attack of the enol is the rate-determining step, and the solvent helps stabilize the transition states involved.[4]
-
Polar Aprotic Solvents can be useful when using a Lewis acid catalyst or when trying to avoid potential side reactions with water or alcohols.[1] For instance, polar aprotic solvents can enhance the nucleophilicity of counter-ions (like Cl⁻), which could be relevant depending on the catalytic system.[1]
Troubleshooting Guide
Q4: My Paal-Knorr synthesis is resulting in a very low yield. Could the solvent be the problem?
A4: Yes, the solvent is a critical factor. Here are potential issues:
-
Insufficient Polarity: The 1,4-dicarbonyl starting material and the polar intermediates must be adequately solvated. If the solvent is not polar enough, poor solubility can lead to low conversion.
-
Incorrect Proticity: The reaction mechanism for the Paal-Knorr furan synthesis involves protonation and dehydration steps.[4][5] Using a strictly aprotic, non-acidic solvent without an appropriate acid catalyst will likely prevent the reaction from starting. Protic acids or Lewis acids are generally required.[4][5]
-
Solvent-Induced Degradation: While harsh conditions are sometimes cited as a drawback of the classic Paal-Knorr synthesis, the choice of solvent in combination with strong acids and high temperatures can lead to the degradation of sensitive functional groups on your substrate.[10][11] Consider using milder conditions or a different solvent/catalyst system.
Q5: I am observing significant side product formation. How can the solvent choice help mitigate this?
A5: Solvent choice is key to controlling selectivity.
-
Competing Reactions: In syntheses that can proceed through different pathways (e.g., Paal-Knorr vs. Feist-Bénary), the solvent can favor one over the other. For example, a polar aprotic solvent might favor an SN2-type step in the Feist-Bénary synthesis by enhancing nucleophilicity.[1]
-
Stabilization of Undesired Intermediates: The solvent might preferentially stabilize an intermediate that leads to a side product. For example, if an alternative cyclization or rearrangement is possible, the polarity and coordinating ability of the solvent can influence which pathway is energetically favored.
-
Water Content: For reactions sensitive to water, using an anhydrous solvent is crucial. Water can participate in undesired hydrolysis reactions or alter the catalytic activity. Conversely, some reactions, like certain cycloisomerizations, can be successfully performed in water, avoiding the need for expensive metal catalysts.[12]
Q6: My reaction is not proceeding to completion, even after extended time. How does the solvent influence reaction rate?
A6: The solvent directly impacts reaction kinetics.
-
Transition State Stabilization: The rate of a reaction is determined by the energy barrier to its transition state. A solvent that effectively stabilizes the transition state more than the reactants will accelerate the reaction. For the Paal-Knorr synthesis, the rate-determining step is the ring closure.[4] A solvent that facilitates the necessary conformation for cyclization and stabilizes the charged character of the transition state can increase the rate.[9]
-
Catalyst Activity: The solvent can modulate the activity of the acid catalyst. In a polar protic solvent, the acidic proton is readily available. In a less polar solvent, the catalyst's activity might be different.
-
Viscosity and Temperature: Solvents with high boiling points allow for higher reaction temperatures, which generally increases the reaction rate. However, ensure your starting materials and products are stable at these temperatures.
Quantitative Data Summary
While many studies optimize conditions without reporting a full solvent screen, the general principles of solvent effects provide clear guidance. The following table summarizes the expected impact of solvent properties on key reaction parameters in a typical acid-catalyzed furanone synthesis.
| Solvent Property | Polarity (Dielectric Constant) | Proticity | Effect on Reaction Rate | Effect on Yield | Common Examples |
| Polar Protic | High (>15) | Protic (H-bond donor) | Generally favorable for acid catalysis by stabilizing ionic intermediates and transition states.[13] | Often high, but can be lowered by side reactions (e.g., hydrolysis) or substrate degradation. | Water, Ethanol, Acetic Acid.[8] |
| Polar Aprotic | High (>15) | Aprotic (No H-bond donor) | Can be effective with Lewis acids. May increase the rate of steps involving anionic nucleophiles.[2][13] | Variable; can be high if side reactions are minimized. | Acetonitrile (ACN), DMF, DMSO.[13] |
| Non-Polar | Low (<5) | Aprotic | Generally slow to no reaction due to poor solubility of polar intermediates and catalysts.[13] | Typically very low. | Hexane, Toluene, Diethyl Ether.[13] |
Note: In a specific study on an [8+2]-cycloaddition to form furanone derivatives, solvent screening (including Toluene, CH₂Cl₂, THF, MeCN, DMF, and EtOH) did not lead to improved results over the initial conditions, highlighting that optimization can be highly substrate-dependent.[14][15]
Experimental Protocols
Generalized Protocol for Acid-Catalyzed Paal-Knorr Furanone Synthesis
This protocol describes a general method for the synthesis of a substituted furan from a 1,4-dicarbonyl compound using an acid catalyst.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Acid catalyst (e.g., H₂SO₄, p-TsOH, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., Toluene, Acetic Acid, or Ethanol)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the chosen solvent (to a concentration of ~0.1-0.5 M).
-
Addition of Catalyst: Add the acid catalyst. For protic acids like H₂SO₄, a catalytic amount is typically sufficient. For dehydrating agents like P₂O₅, stoichiometric amounts may be used.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)). The reaction time can vary from a few hours to overnight depending on the substrate.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the solvent is non-polar (e.g., Toluene), wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine. If the solvent is polar and miscible with water (e.g., Acetic Acid, Ethanol), first remove the solvent under reduced pressure, then dissolve the residue in an extraction solvent (e.g., Ethyl Acetate) and proceed with the washing steps.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation, to obtain the pure substituted furanone.
Visual Guides
Caption: Decision workflow for selecting a suitable solvent.
Caption: Role of solvent in the Paal-Knorr mechanism.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protic solvent - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of furanone synthesis methods
A Comparative Analysis of Furanone Synthesis Methods for Researchers and Drug Development Professionals
The furanone scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The efficient construction of this heterocyclic core is, therefore, a topic of significant interest to the chemical research community, particularly those in drug discovery and development. This guide provides a comparative analysis of prominent methods for furanone synthesis, offering an objective look at their performance based on experimental data. We will delve into the classical Paal-Knorr and Feist-Benary syntheses alongside a modern, highly efficient intramolecular cyclization approach.
Methodology Overview
This guide focuses on three distinct and widely recognized methods for the synthesis of furanones:
-
Paal-Knorr Furanone Synthesis: A classical acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2]
-
Feist-Benary Furan Synthesis: A base-catalyzed condensation between α-halo ketones and β-dicarbonyl compounds.[3][4][5]
-
Intramolecular Cyclization of Sulfonium Salts: A modern, rapid, and high-yielding base-induced cyclization.[6][7]
A logical workflow for selecting a suitable furanone synthesis method is presented below, considering factors such as starting material availability, desired substitution pattern, and reaction conditions.
Caption: Logical workflow for selecting a furanone synthesis method.
Quantitative Data Comparison
The following table summarizes key quantitative data for the selected furanone synthesis methods, based on representative experimental protocols found in the literature.
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| Paal-Knorr Synthesis | 2,5-Hexanedione | 2,5-Dimethylfuran | Acid (e.g., H₂SO₄, HCl) | Varies (often neat or with a dehydrating agent) | Reflux | Hours | Good to Excellent | [1][2] |
| Feist-Benary Synthesis | α-Halo Ketone, β-Dicarbonyl Compound | Substituted Furan | Base (e.g., Pyridine, Et₃N) | Ethanol, THF, DMF | 50-100 | Hours | Good | [3][8] |
| Intramolecular Cyclization of Sulfonium Salts | (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salt | 5-Aryl-3(2H)-furanone | K₂CO₃ | Water/Ethyl Acetate | Room Temp. | 10 min | Excellent (up to 99%) | [6][7] |
| Oxidation of Furfural | Furfural | 2(5H)-Furanone | H₂O₂, Formic Acid, N,N-dimethylethanolamine | Methylene Chloride | Reflux | 9h addition, then overnight | ~41% (after redistillation) | [9] |
Experimental Protocols
Detailed experimental protocols for the synthesis of specific furanone derivatives are provided below.
Synthesis of 2(5H)-Furanone via Oxidation of Furfural[9]
This method, while not a classical named reaction for furanone ring formation, provides a detailed protocol for a specific furanone synthesis from a readily available starting material.
Procedure: A 6-L, three-necked, round-bottomed flask is equipped with two condensers, a dropping funnel, and a magnetic stirring bar. The flask is charged with 480 g (5 mol) of furfural and 2.0 L of methylene chloride. To this, 200 g of sodium sulfate and 150 g of N,N-dimethylethanolamine are added in one portion each. This is followed by the careful addition of 460 g of formic acid in portions over 2 minutes. Subsequently, 100 mL of 30% hydrogen peroxide is added in one portion, and the mixture is stirred vigorously. After about 5 minutes, the mixture will begin to reflux. An additional 800 mL of 30% hydrogen peroxide is then added dropwise over 9 hours while maintaining vigorous stirring. After the addition is complete, stirring is continued as long as the mixture refluxes and then gently overnight. The organic phase is separated, and the aqueous phase is extracted with 200 mL of methylene chloride. The combined organic phases are washed with two 150-mL portions of saturated sodium bisulfite solution and dried over magnesium sulfate and sodium sulfate. After ensuring the absence of peroxides, the solvent is removed by evaporation. The crude product (255 g) is purified by fractional distillation. The fraction boiling at 85–86°C (13 mm) is collected, yielding 210 g of butenolide. A second distillation can be performed to obtain a colorless product.
General Procedure for Feist-Benary Furan Synthesis[8]
This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.
General Conditions: The reaction is typically conducted under basic conditions using mild bases like pyridine or triethylamine. Stronger bases such as sodium hydroxide may be used but can lead to hydrolysis of sensitive substrates. The choice of solvent includes polar aprotic solvents like THF or DMF, or alcoholic solvents such as ethanol. The reaction temperature generally ranges from 50–100°C. Prolonged heating should be avoided to prevent decomposition. The reaction shows good regioselectivity, favoring 2,5-disubstitution.
Synthesis of 5-Aryl-3(2H)-furanones via Intramolecular Cyclization of Sulfonium Salts[6][7]
This modern approach offers a rapid and highly efficient synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones.
Procedure for Cyclization: The (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt is subjected to base-induced intramolecular cyclization. The optimized conditions involve using potassium carbonate (K₂CO₃) as the base in a water/ethyl acetate solvent system. The reaction proceeds smoothly at room temperature and is typically complete within 10 minutes, providing the desired 5-aryl-3(2H)-furanone in excellent yields (often up to 99%). This method is practical as it does not require anhydrous conditions and is scalable.
Comparative Discussion
The choice of a synthetic method for a particular furanone target depends on several factors, including the availability of starting materials, the desired substitution pattern on the furanone ring, and the tolerance of functional groups to the reaction conditions.
The Paal-Knorr synthesis is a robust and classical method for preparing substituted furans from 1,4-dicarbonyl compounds.[1][2] It typically employs acidic conditions, which may not be suitable for substrates with acid-labile functional groups. The reaction often requires elevated temperatures and can take several hours to reach completion.
The Feist-Benary synthesis provides access to substituted furans from α-halo ketones and β-dicarbonyl compounds under basic conditions.[3][5] This method is complementary to the Paal-Knorr synthesis in terms of the required starting materials and reaction pH. However, like the Paal-Knorr synthesis, it can require heating and extended reaction times.
In contrast, the intramolecular cyclization of sulfonium salts represents a significant advancement in furanone synthesis.[6][7] This method is remarkably fast, with reactions often completing in just 10 minutes at room temperature. It proceeds under mild basic conditions and consistently delivers excellent yields. The starting sulfonium salts can be readily prepared from commercially available 1-arylethanones. This approach is particularly advantageous for the synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones, a class of compounds for which other synthetic methods are limited.
The oxidation of furfural is a useful method for producing the parent 2(5H)-furanone, but the yields after purification are moderate.[9] It provides a direct route from a bio-renewable feedstock, which is an advantage in terms of green chemistry.
Conclusion
For researchers and professionals in drug development, the selection of a synthetic route that is both efficient and scalable is paramount. While classical methods like the Paal-Knorr and Feist-Benary syntheses remain valuable tools in the organic chemist's arsenal, modern methods such as the intramolecular cyclization of sulfonium salts offer significant advantages in terms of reaction speed, yield, and mildness of conditions. The latter is particularly well-suited for the rapid generation of libraries of 5-aryl-3(2H)-furanone derivatives for structure-activity relationship studies. The choice of method should be guided by a careful consideration of the specific target molecule and the available resources.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 4. Feist-Benary_synthesis [chemeurope.com]
- 5. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 6. Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of 3,4-Diaryl-2(5H)-Furanones
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. In this context, the 3,4-diaryl-2(5H)-furanone scaffold has emerged as a privileged structure, demonstrating significant potential as both anti-inflammatory and anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this promising class of compounds, supported by experimental data, detailed protocols, and visual representations of key biological pathways and synthetic strategies.
The versatility of the 3,4-diaryl-2(5H)-furanone core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Researchers have explored the impact of various substituents on the two aryl rings, leading to the identification of potent and selective inhibitors of cyclooxygenase (COX) enzymes, as well as cytotoxic agents effective against various cancer cell lines.
Comparative Analysis of Biological Activity
The biological activity of 3,4-diaryl-2(5H)-furanones is profoundly influenced by the nature and position of substituents on the C-3 and C-4 phenyl rings. The following sections and tables summarize the key SAR findings for their anti-inflammatory and anticancer effects.
As Cyclooxygenase (COX) Inhibitors
The 3,4-diaryl-2(5H)-furanone scaffold is a known pharmacophore for COX inhibition. By strategically modifying the aryl substituents, researchers have successfully developed compounds with selectivity for either COX-1 or COX-2.
A key strategy in shifting selectivity from COX-2 to COX-1 involved the removal of the SO2CH3 group from rofecoxib, a selective COX-2 inhibitor, providing a 3,4-diarylfuran-2(5H)-one scaffold for further studies.[1] The introduction of a fluorine substituent on the C-3 phenyl ring and a methoxy group on the C-4 phenyl ring resulted in potent and selective COX-1 inhibitors with IC50 values in the submicromolar range.[1] Conversely, compounds with a hydroxyl group at the 5-position of the furanone ring have been reported as highly selective COX-2 inhibitors.[2]
Below is a summary of the inhibitory activity of selected 3,4-diaryl-2(5H)-furanone derivatives against COX-1 and COX-2.
| Compound | C-3 Phenyl Substituent | C-4 Phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | 4-F | 4-OCH3 | 0.2 | >100 | >500 |
| 2 | 4-F | 4-H | 5.6 | >100 | >17.8 |
| 3 | 4-H | 4-OCH3 | 1.8 | >100 | >55.6 |
| 4 | 4-SO2Me | 4-H | - | 0.018 | COX-2 Selective |
| 5 | 4-H | 4-SO2Me | - | 0.042 | COX-2 Selective |
Note: Data compiled from multiple sources. "-" indicates data not available.
As Anticancer Agents
Numerous studies have demonstrated the potent cytotoxic effects of 3,4-diaryl-2(5H)-furanones against a range of cancer cell lines. The substitution pattern on the aryl rings plays a critical role in determining their anticancer activity.
A series of 3,4-diaryl-2(5H)-furanone derivatives revealed that compounds bearing a 3,4,5-trimethoxyphenyl group at the C-3 position exhibit potent cytotoxic activities.[3] For instance, compounds with a 3,4,5-trimethoxyphenyl group at C-3 and a 4-methoxyphenyl, 3-hydroxy-4-methoxyphenyl, or 3-amino-4-methoxyphenyl group at C-4 showed ED50 values of less than 20 nM in several cancer cell lines.[3]
The table below presents the cytotoxic activity of representative 3,4-diaryl-2(5H)-furanone derivatives.
| Compound | C-3 Phenyl Substituent | C-4 Phenyl Substituent | Cancer Cell Line | IC50 (µM) |
| 6 | 3,4,5-(OCH3)3 | 4-OCH3 | Various | <0.02 |
| 7 | 3,4,5-(OCH3)3 | 3-OH, 4-OCH3 | Various | <0.02 |
| 8 | 3,4,5-(OCH3)3 | 3-NH2, 4-OCH3 | Various | <0.02 |
| 9 | 4-F | 4-Tolyl | MCF-7 | 10 |
| 10 | 4-F | 4-Tolyl | HSC-3 | 7.5 |
Note: Data compiled from multiple sources. "Various" indicates potent activity across a panel of cell lines.
Key Signaling Pathways and Mechanisms
The biological effects of 3,4-diaryl-2(5H)-furanones are mediated through their interaction with specific signaling pathways. As COX inhibitors, they modulate the production of prostaglandins, which are key mediators of inflammation and have been implicated in carcinogenesis.
In the context of cancer, some furanone derivatives have been shown to induce cell cycle arrest and apoptosis. The precise mechanisms are still under investigation, but may involve pathways independent of COX inhibition.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
General Synthesis of 3,4-Diaryl-2(5H)-Furanones
A common synthetic route to 3,4-diaryl-2(5H)-furanones involves a one-pot reaction, which is efficient and can be applied to generate a diverse library of analogs.
Experimental Details:
A mixture of a substituted phenylacetic acid (1.0 eq.), an aryl aldehyde (1.0 eq.), and a base (e.g., triethylamine or sodium acetate) in a suitable solvent (e.g., acetic anhydride) is heated under reflux for several hours. The reaction mixture is then cooled and poured into water. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure 3,4-diaryl-2(5H)-furanone.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be determined using a variety of commercially available kits or by following established protocols. A common method is the colorimetric or fluorometric inhibitor screening assay.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Inhibitor Preparation: The test compounds (3,4-diaryl-2(5H)-furanones) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
The plate is incubated for a short period at room temperature to allow for inhibitor binding.
-
The reaction is initiated by adding arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorometric probe at a specific wavelength.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The cytotoxic effect of the 3,4-diaryl-2(5H)-furanone derivatives on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Logical Relationships in Structure-Activity
The SAR of 3,4-diaryl-2(5H)-furanones can be summarized in a logical diagram that highlights the key structural features influencing their biological activity.
Conclusion
The 3,4-diaryl-2(5H)-furanone scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The extensive research into the SAR of this compound class has provided valuable insights for the rational design of potent and selective COX inhibitors and anticancer drugs. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the discovery of next-generation therapeutics based on this remarkable heterocyclic core. Continued exploration of this scaffold, particularly in understanding the nuanced effects of substituent combinations and elucidating downstream signaling pathways, will undoubtedly unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
A Spectroscopic Showdown: Differentiating Furanone Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and analysis. Furanones, a class of heterocyclic organic compounds, present a common challenge in this regard due to the subtle structural differences between their isomers. This guide provides a detailed spectroscopic comparison of two common furanone isomer pairs: 2(3H)-Furanone and 2(5H)-Furanone, and the constitutional isomers α-Angelica Lactone and β-Angelica Lactone. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can effectively distinguish between these closely related molecules.
This guide presents a comprehensive summary of the key spectroscopic data for each isomer, detailed experimental protocols for acquiring this data, and visual workflows to illustrate the analytical process.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for the furanone isomer pairs, allowing for a direct comparison of their characteristic signals.
Isomer Pair 1: 2(3H)-Furanone vs. 2(5H)-Furanone
These isomers differ in the position of the double bond within the furanone ring, leading to distinct spectroscopic signatures.
| Spectroscopic Data | 2(3H)-Furanone | 2(5H)-Furanone |
| ¹H NMR (ppm) | ~4.4 (t, 2H, -CH₂-O-), ~2.9 (t, 2H, -CH₂-C=O) | ~7.6 (dt, 1H, =CH-O-), ~6.2 (dt, 1H, =CH-C=O), ~4.9 (t, 2H, -CH₂-) |
| ¹³C NMR (ppm) | ~175 (C=O), ~70 (-CH₂-O-), ~30 (-CH₂-C=O) | ~173 (C=O), ~155 (=CH-O-), ~122 (=CH-C=O), ~70 (-CH₂-) |
| IR (cm⁻¹) | ~1760 (C=O stretch), ~1170 (C-O stretch) | ~1750-1785 (C=O stretch), ~1600 (C=C stretch), ~1142 (C-O stretch)[1] |
| Mass Spectrum (m/z) | 84 (M+), 55, 42, 39 | 84 (M+), 55, 43, 39, 29[2] |
Isomer Pair 2: α-Angelica Lactone vs. β-Angelica Lactone
These constitutional isomers, both with the chemical formula C₅H₆O₂, differ in the placement of the methyl group and the double bond, resulting in unique spectral fingerprints.
| Spectroscopic Data | α-Angelica Lactone (5-methyl-2(3H)-furanone) | β-Angelica Lactone (5-methyl-2(5H)-furanone) |
| ¹H NMR (ppm) | ~5.14 (m, 1H, =CH-), ~3.17 (m, 2H, -CH₂-), ~2.00 (s, 3H, -CH₃)[3] | ~7.46 (dd, 1H, =CH-O-), ~6.04 (dd, 1H, =CH-C=O), ~5.11 (qt, 1H, -CH-), ~1.41 (d, 3H, -CH₃) |
| ¹³C NMR (ppm) | ~174 (C=O), ~154 (=C-CH₃), ~100 (=CH-), ~30 (-CH₂-), ~10 (-CH₃) | ~173 (C=O), ~158 (=CH-O-), ~121 (=CH-C=O), ~80 (-CH-), ~19 (-CH₃) |
| IR (cm⁻¹) | ~1750 (C=O stretch), ~1680 (C=C stretch), ~1160 (C-O stretch) | ~1750 (C=O stretch), ~1610 (C=C stretch), ~1150 (C-O stretch) |
| Mass Spectrum (m/z) | 98 (M+), 83, 55, 43[4] | 98 (M+), 83, 55, 43 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of furanone isomers. Instrument parameters may require optimization based on the specific equipment and sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the furanone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the furanone isomer is a liquid, a spectrum can be obtained directly. Place a small drop of the neat liquid between two KBr or NaCl plates.
-
Sample Preparation (Solid/KBr Pellet): If the isomer is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Place the sample (plates or pellet) in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder or a blank KBr pellet.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the furanone isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC column (e.g., a nonpolar HP-5MS) separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
A typical temperature program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.
-
-
MS Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact) and fragmented.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum for each eluting component.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of furanone isomers.
Caption: General workflow for spectroscopic analysis of furanone isomers.
Caption: Logical relationship between isomer structure and spectroscopic data.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of furanone isomers. While mass spectrometry can confirm the identical molecular weight of isomers, it is the nuanced information from ¹H and ¹³C NMR regarding the chemical environment of individual atoms, and the characteristic vibrational frequencies from IR spectroscopy that reveal the subtle yet critical structural differences. By carefully analyzing and comparing the data obtained from these methods, researchers can confidently identify the specific furanone isomer in their samples, ensuring the accuracy and reliability of their scientific endeavors.
References
Validating the Structure of Synthetic 3,4-diphenyl-5H-furan-2-one: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of standard spectroscopic methods for the validation of the synthetic lactone, 3,4-diphenyl-5H-furan-2-one, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
The structural elucidation of this compound, a compound of interest in medicinal chemistry, relies on a combination of modern spectroscopic techniques. While NMR spectroscopy stands as the cornerstone for determining the precise connectivity and stereochemistry of organic molecules, a comprehensive validation is best achieved through the synergistic use of other methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. In some cases, X-ray crystallography can provide the ultimate proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for the structural determination of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon-hydrogen framework and the electronic environment of the atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Experimental Protocol for NMR Analysis
A standard protocol for obtaining NMR spectra for this compound involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard pulse sequences are used for both one-dimensional (1D) and two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum.
Expected NMR Spectral Data for this compound
Based on the structure, the following characteristic signals are expected in the ¹H and ¹³C NMR spectra. The data presented below is based on the characterization of the natural product isolated from the endophytic fungus Aspergillus flavipes AIL8.
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Phenyl Protons | 7.25-7.45 | m | 10H | H-Ar |
| Methylene Protons | 5.18 | s | 2H | H-5 |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Carbonyl Carbon | 173.5 | C-2 |
| Olefinic Carbon | 155.0 | C-4 |
| Olefinic Carbon | 129.8 | C-3 |
| Phenyl Carbons | 128.5-131.0 | C-Ar |
| Methylene Carbon | 70.2 | C-5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.
Comparative Analysis with Other Spectroscopic Techniques
While NMR provides the skeletal framework, other techniques offer complementary information to confirm the structure of this compound.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination in solution. | Requires relatively larger sample amounts; can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can reveal structural motifs. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, C=C, C-O). | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall structure and connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal. | Provides absolute proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for analyzing furanone derivatives. For this compound (C₁₆H₁₂O₂), the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ that corresponds to its calculated molecular weight (236.0837 g/mol ).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
~1750-1780 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated γ-lactone.
-
~1650 cm⁻¹: Absorption corresponding to the C=C stretching of the furanone ring.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.
-
~1600, 1490, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1100-1200 cm⁻¹: C-O stretching of the lactone ring.
Experimental Workflow and Logic
The logical flow for validating the structure of a synthetic compound like this compound is a multi-step process that integrates data from various analytical techniques.
Signaling Pathway of Structural Elucidation Logic
The process of deducing the structure from the spectroscopic data follows a logical pathway where each piece of information acts as a signal to build the final molecular picture.
Furanone Derivatives in Oncology: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Among the myriad of synthetic and natural compounds, furanone derivatives have emerged as a promising class of molecules exhibiting significant antitumor activity. This guide provides a comparative analysis of the performance of select furanone derivatives against standard chemotherapeutic drugs, supported by experimental data from recent studies.
Quantitative Assessment of Cytotoxicity
The antitumor potential of furanone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activity of several furanone derivatives in comparison to established anticancer drugs.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Furanone Derivative 4 | MCF-7 | Breast Cancer | 4.06 | Staurosporine (STU) | Not Specified | [1] |
| Furanone Derivative 7 | MCF-7 | Breast Cancer | 2.96 | Staurosporine (STU) | Not Specified | [1] |
| Furanone Derivative 3j | MCF-7 | Breast Cancer | 11.8 | Not Specified | Not Specified | [2] |
| Bis-2(5H)-furanone 4e | C6 | Glioma | 12.1 | Not Specified | Not Specified | [3][4] |
| Furanone-based hybrid 13b | 48 NCI cell lines | Various | GI50: 2.17-9.60 | Not Specified | Not Specified | [5] |
| Isolated Furanone | OV7 | Ovarian Cancer | 2.01 | Doxorubicin | 2.20 | [6] |
| Furan Derivative 1 | HeLa | Cervical Cancer | < 8.79 | Not Specified | Not Specified | [7] |
| Furan Derivative 24 | HeLa | Cervical Cancer | < 8.79 | Not Specified | Not Specified | [7] |
| Furan Derivative 24 | SW620 | Colorectal Cancer | Moderate to Potent | Not Specified | Not Specified | [7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Mechanisms of Antitumor Action: Signaling Pathways
Furanone derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
One of the prominent mechanisms involves the inhibition of the PI3K/Akt and Wnt/β-catenin signaling pathways.[7] Some furanone derivatives have been shown to promote the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[7]
Caption: PI3K/Akt and Wnt/β-catenin signaling inhibition by furanone derivatives.
Other identified mechanisms include:
-
Hsp90 Inhibition: Certain furanone-based hybrids act as inhibitors of Heat Shock Protein 90 (Hsp90), leading to the downregulation of client oncoproteins like HER2 and CDK4.[5]
-
DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact with DNA, potentially leading to cell cycle arrest.[3]
-
Eag-1 Inhibition: Theoretical studies suggest that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth.[8][9]
Experimental Protocols
Standardized in vitro and in vivo methods are crucial for the evaluation of new anticancer agents.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the furanone derivatives or standard drugs for a specified period (e.g., 72 hours).[12]
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[13]
Caption: General workflow of an in vitro MTT cytotoxicity assay.
In Vivo Antitumor Activity Assessment
In vivo studies using animal models, such as xenografts, are essential for evaluating the therapeutic potential of new drug candidates.[10][14]
Protocol (General Xenograft Model):
-
Cell Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice.[15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with the furanone derivative, a standard drug, or a vehicle control. Treatment can be administered via various routes (e.g., oral, intraperitoneal).
-
Tumor Measurement: Tumor volume and body weight are measured regularly.[14]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
The presented data indicates that furanone derivatives exhibit potent antitumor activity against a range of cancer cell lines, with some compounds demonstrating efficacy comparable or superior to standard chemotherapeutic agents. Their diverse mechanisms of action, including the modulation of critical signaling pathways, highlight their potential as a versatile class of anticancer drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. ccij-online.org [ccij-online.org]
- 9. ccij-online.org [ccij-online.org]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer [mdpi.com]
A Comparative Guide to Furanone Synthesis: Transition-Metal-Free vs. Catalyzed Approaches
For Researchers, Scientists, and Drug Development Professionals
Furanones are a critical class of heterocyclic compounds widely found in natural products and serving as essential building blocks in medicinal chemistry and materials science. The synthesis of these scaffolds is a subject of intense research, with methodologies broadly categorized into two main streams: those relying on transition-metal catalysis and those proceeding without it. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their synthetic targets.
Section 1: Methodological Overview
Transition-Metal Catalyzed Synthesis: This approach utilizes the unique reactivity of transition metals like palladium, gold, iridium, rhodium, and copper to facilitate C-C and C-O bond formations that are otherwise challenging. These catalysts enable a wide range of transformations, including cross-coupling, cycloisomerization, and cascade reactions, often leading to highly substituted furanones with excellent chemo-, regio-, and stereoselectivity.[1][2] Catalyzed reactions are prized for their efficiency and broad substrate scope. However, they often necessitate the use of expensive, and sometimes toxic, heavy metals, which can require extensive purification to remove from the final product—a critical consideration in drug development.
Transition-Metal-Free Synthesis: In response to the drawbacks of metal catalysis, a diverse array of metal-free strategies has emerged. These methods leverage organocatalysts, base-induced cyclizations, domino reactions, or thermal conditions to construct the furanone ring.[3][4][5] Key advantages include lower costs, reduced toxicity, and simplified product purification, aligning with the principles of green chemistry. While these methods can be highly efficient and offer unique reactivity, they may sometimes be limited by a narrower substrate scope or require more specific starting materials compared to their catalyzed counterparts.[1][6]
Section 2: Quantitative Data Comparison
The following tables summarize quantitative data from representative studies, offering a direct comparison of performance metrics between catalyzed and transition-metal-free methodologies.
Table 1: Performance Data for Transition-Metal-Catalyzed Furanone Synthesis
| Catalyst System | Substrates | Key Reaction Conditions | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / KF | 4-Tosyl-2(5H)-furanone + Boronic Acids | THF/H₂O, 60 °C | Moderate to High | [7] |
| Au(I) Complex | Bispropargylic Alcohols + Pyridine-N-oxides | 30 °C | Up to 88% | [8] |
| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | Mild Conditions | Good | [1] |
| Ir(I) Complex | Vinyl Sulfoxonium Ylides | Room Temp. or 70 °C | Not specified | [2] |
| Rh(II) / Pd(0) | α-Diazo-δ-keto-esters | Mild Conditions | Not specified | [1] |
| Cu(OTf)₂ / DPP-H | Conjugated 1,2-diketones + NBS | Not specified | Good | [1] |
Table 2: Performance Data for Transition-Metal-Free Furanone Synthesis
| Method / Key Reagents | Substrates | Key Reaction Conditions | Yield (%) | Reference |
| Diazo Cross-Coupling | α-Aryldiazo Ketones + α-Diazo Esters | THF, 60 °C | Good | [3] |
| Base-Induced Cyclization | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Mild Conditions, <10 min | Excellent | [1] |
| PBu₃ / Et₃N | β-Trifluoromethyl α,β-enones + Acyl Chlorides | THF, Mild Conditions | 64 - 90% | [4] |
| Domino Reaction | α,β-Acetylenic γ-hydroxy nitriles + Arenecarboxylic acids | Not specified | Good | [1] |
| BF₃·Et₂O Mediated | 3-Chloro-3-phenyldiazirines + α,β-Alkenyl ketones | One-flask, Mild Conditions | Moderate to Good | [5] |
| Cycloisomerization | Allenic hydroxyketones | Water | Not specified | [1] |
Section 3: Visualizing the Synthetic Pathways
Diagrams generated using Graphviz DOT language illustrate the generalized workflows and logical relationships for both synthetic approaches.
References
- 1. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst-Free Furanone Synthesis - ChemistryViews [chemistryviews.org]
- 4. Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation-Wittig Reaction [organic-chemistry.org]
- 5. A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Efficacy of Furanone Scaffolds in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furanone ring system, a common motif in natural products, has garnered significant interest in medicinal chemistry as a scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of various 3,4-disubstituted-5H-furan-2-one derivatives in different cancer cell lines, based on available preclinical data. While specific data on 3,4-diphenyl-5H-furan-2-one is limited in the reviewed literature, this document focuses on closely related analogues to highlight the therapeutic potential of this chemical class.
Comparative Efficacy of Furanone Derivatives
The anticancer activity of furanone derivatives has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several promising compounds, demonstrating their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4e (bis-2(5H)-furanone) | C6 (Glioma) | 12.1 | Not specified | Not specified |
| Compound 3a (Furanone derivative) | Multiple Cell Lines | See Note 1 | Staurosporine | Not specified |
| Silyl ether of MBA (F) | HCT116 (Colon) | Potent | Not specified | Not specified |
| Silyl ether of MBA (G) | HCT116 (Colon) | Potent | Not specified | Not specified |
| Compound K (MXA derivative) | MCF-7 (Breast) | 11.8 | Not specified | >100 (HaCaT) |
| Dithiocarbamate L (MXA derivative) | HeLa (Cervical) | 0.06 ± 0.01 (72h) | Not specified | Not specified |
| Dithiocarbamate L (MXA derivative) | SMMC-7721 (Liver) | 0.006 ± 0.04 (72h) | Not specified | Not specified |
| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not specified |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not specified |
Note 1: Compound 3a showed high activity against several cell lines including Leukemia (SR), Non-Small Cell Lung Cancer (NCI-H460), Colon Cancer (HCT-116), Ovarian Cancer (OVCAR-4), Renal Cancer (786-0, ACHN, UO-31), and Breast Cancer (T-47D).[1]
Experimental Protocols
The evaluation of the anticancer efficacy of these furanone derivatives involved standard in vitro assays. Below are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the furanone derivatives or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the furanone derivative for a defined period.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mechanistic Insights and Signaling Pathways
Several studies have begun to elucidate the mechanisms by which furanone derivatives exert their anticancer effects. These include the induction of cell cycle arrest and apoptosis.[2][3]
A theoretical study suggests that certain furanone derivatives may act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation.[4][5] Inhibition of Eag-1 can lead to a decrease in cancer cell growth.
Caption: Proposed mechanism of Eag-1 inhibition by furanone derivatives.
Some furanone derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Caption: Intrinsic apoptosis pathway induced by furanone derivatives.
The workflow for screening and evaluating the anticancer activity of novel furanone compounds is a multi-step process.
Caption: Experimental workflow for anticancer drug discovery with furanones.
Conclusion
The 3,4-disubstituted-5H-furan-2-one scaffold represents a promising starting point for the development of novel anticancer therapeutics. Various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, operating through mechanisms that include cell cycle arrest and the induction of apoptosis. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance this chemical class towards clinical application. While direct evidence for the efficacy of this compound is currently lacking in the public domain, the broader family of furanones continues to be a fertile ground for cancer drug discovery.
References
- 1. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ccij-online.org [ccij-online.org]
- 5. ccij-online.org [ccij-online.org]
A Guide to Cross-Reactivity Studies for 3,4-diphenyl-5H-furan-2-one and Related Furanone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-reactivity of the small molecule 3,4-diphenyl-5H-furan-2-one. While specific experimental data on the selectivity profile of this particular compound is not extensively available in public literature, this document outlines the standard methodologies, data interpretation, and comparative analysis essential for assessing its potential for off-target effects. The principles and protocols described herein are broadly applicable to the furanone class of compounds and are fundamental to preclinical drug development.
The Importance of Selectivity Profiling
In drug discovery, the selectivity of a compound is as crucial as its potency. A highly selective compound preferentially binds to its intended biological target with high affinity, while showing minimal interaction with other targets. Poor selectivity can lead to off-target effects, which may cause toxicity or other unintended pharmacological consequences.[1] Therefore, comprehensive cross-reactivity studies are a cornerstone of the preclinical safety assessment for any new chemical entity.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's selectivity involves screening it against a broad range of biologically relevant targets. This is typically achieved through a tiered approach, starting with broad panels and progressing to more specific functional assays for any identified off-target interactions.
Kinase Panel Screening
Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs.[2][3] Screening a compound against a panel of diverse kinases is a standard first step in profiling its selectivity.[3]
Methodology: Radiometric Kinase Activity Assay
A common and direct method for measuring kinase activity is the radiometric assay.[4]
-
Principle: This assay measures the transfer of a radioactive phosphate group from ATP (Adenosine triphosphate) to a substrate peptide by the kinase. An inhibitor will reduce the rate of this transfer.
-
Protocol Outline:
-
A specific kinase, its substrate (a peptide or protein), and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer in the wells of a microtiter plate.
-
The test compound (this compound) is added at various concentrations. A control with no compound is also prepared.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unused radiolabeled ATP. This is often done by spotting the mixture onto a filter membrane that captures the substrate.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
-
Receptor-Ligand Binding Assays
These assays are used to determine if a compound binds to a specific receptor, often G-protein coupled receptors (GPCRs), which are another major class of drug targets.[5]
Methodology: Competitive Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor.[6]
-
Protocol Outline:
-
Cell membranes containing the receptor of interest are prepared.
-
A known concentration of a high-affinity radiolabeled ligand (a ligand that binds specifically to the target receptor) is incubated with the receptor preparation.
-
The test compound is added in increasing concentrations to compete for binding sites.
-
After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically using vacuum filtration through a glass fiber filter that traps the cell membranes.[6][7]
-
The radioactivity retained on the filter is measured.
-
The IC₅₀ value is determined, representing the concentration of the test compound that displaces 50% of the bound radiolabeled ligand. This can be converted to an inhibition constant (Ki) to estimate the compound's binding affinity for the receptor.
-
Data Presentation and Comparison
Quantitative data from cross-reactivity studies should be summarized in a clear, tabular format to allow for easy comparison of a compound's activity across different targets. A selectivity index is often calculated to quantify the degree of selectivity.
Selectivity Index (SI): This is the ratio of the IC₅₀ (or Ki) value for an off-target to the IC₅₀ (or Ki) for the primary target. A higher SI value indicates greater selectivity for the primary target.
Hypothetical Selectivity Data for a Furanone Compound
| Target Class | Target Name | Assay Type | IC₅₀ / Ki (nM) | Selectivity Index (vs. Primary Target) |
| Primary Target | Target X | Enzymatic | 50 | 1 |
| Kinase | Kinase A | Radiometric | 5,000 | 100 |
| Kinase | Kinase B | Radiometric | > 10,000 | > 200 |
| Kinase | Kinase C | Radiometric | 850 | 17 |
| GPCR | Receptor Y | Binding | > 10,000 | > 200 |
| GPCR | Receptor Z | Binding | 2,500 | 50 |
| Ion Channel | Channel V | Electrophysiology | > 10,000 | > 200 |
Note: This table contains hypothetical data for illustrative purposes only.
Interpretation of Selectivity Data
The interpretation of selectivity data requires careful consideration of the cellular and biological context.[8]
-
High Selectivity: A compound with a selectivity index of >100-fold for its primary target over all other tested targets is generally considered highly selective. This profile is desirable as it reduces the likelihood of off-target toxicity.
-
Moderate Selectivity: Compounds with selectivity indices between 10 and 100-fold may still be viable drug candidates, but the potential for off-target effects needs to be carefully evaluated in subsequent cellular and in vivo studies. The physiological relevance of the off-target interaction is key; if the off-target is expressed in tissues relevant to the drug's administration route and the compound reaches sufficient concentrations to engage it, there is a higher risk of side effects.
-
Poor Selectivity (Polypharmacology): A compound that inhibits multiple targets with similar potency is considered non-selective. While sometimes this "polypharmacology" can be therapeutically beneficial (e.g., in multi-targeted cancer therapies), it often presents a significant safety risk.[9]
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Forging Furanones: A Comparative Guide to a Novel Gold-Catalyzed Synthesis vs. the Traditional Paal-Knorr Protocol
A new gold-catalyzed approach to synthesizing 3(2H)-furanones offers a mild and efficient alternative to the established Paal-Knorr synthesis. This guide provides a head-to-head comparison of the two methodologies, presenting key performance data, detailed experimental protocols, and a look into the biological relevance of the furanone scaffold.
The furanone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. As the demand for efficient and versatile synthetic routes to these heterocycles grows, researchers are continually developing new methods to complement traditional approaches. This guide benchmarks a modern gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones against the classic Paal-Knorr synthesis, offering researchers, scientists, and drug development professionals a clear comparison to inform their synthetic strategies.
Performance Benchmark: Gold-Catalyzed vs. Paal-Knorr Synthesis
The following table summarizes the key quantitative data for the synthesis of comparable substituted furanones via a gold-catalyzed pathway and the Paal-Knorr reaction. The data highlights the significantly milder conditions and often higher yields associated with the newer gold-catalyzed method.
| Parameter | Gold-Catalyzed Synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone | Paal-Knorr Synthesis of 2,5-dimethylfuran* |
| Starting Materials | 4-hydroxy-4-methyl-1-phenylpent-2-yn-1-one | Hexane-2,5-dione |
| Catalyst | (p-CF₃C₆H₄)₃PAuCl / AgOTf | Sulfuric Acid (H₂SO₄) |
| Solvent | Toluene | Water |
| Temperature | Room Temperature | 50°C |
| Reaction Time | 10 minutes - 2 hours | 24 hours |
| Yield | 55-94%[1] | up to 95% (for the diketone precursor) |
| Substrate Scope | Broad, tolerates various functional groups. | Generally broad for 1,4-diketones.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
New Protocol: Gold-Catalyzed Synthesis of Substituted 3(2H)-Furanones
This protocol describes the intramolecular cyclization of a γ-hydroxyalkynone to yield a 3(2H)-furanone, a method noted for its mild conditions and high efficiency.[1]
Materials:
-
γ-hydroxyalkynone (e.g., 4-hydroxy-4-methyl-1-phenylpent-2-yn-1-one)
-
(p-Trifluoromethylphenyl)₃PAuCl
-
Silver triflate (AgOTf)
-
Toluene
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a solution of the γ-hydroxyalkynone (1.0 mmol) in toluene (5 mL) is added (p-CF₃C₆H₄)₃PAuCl (0.05 mmol) and AgOTf (0.05 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 2 hours), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3(2H)-furanone.
Established Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
The Paal-Knorr synthesis is a classic and robust method for preparing furans from 1,4-dicarbonyl compounds. This specific protocol details the acid-catalyzed ring-opening of 2,5-dimethylfuran to the precursor 2,5-hexanedione, which can then be cyclized.
Materials:
-
2,5-Dimethylfuran
-
Sulfuric acid (H₂SO₄)
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottomed flask equipped with a condenser, 2,5-dimethylfuran (47.0 mmol) is mixed with water (47.0 mmol) and sulfuric acid (1.88 mmol, 4 mol%).
-
The mixture is heated in an oil bath at 50°C and stirred for 24 hours.
-
After cooling, the reaction mixture contains 2,5-hexanedione, which can be isolated or used in subsequent steps.
-
For the furan synthesis (cyclization), the isolated 2,5-hexanedione would be heated with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both the new gold-catalyzed synthesis and the established Paal-Knorr protocol.
Biological Significance: Furanones as Quorum Sensing Inhibitors
Beyond their synthetic accessibility, furanones are of significant interest to the drug development community due to their biological activities. Notably, certain furanones act as inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.
In pathogens like Pseudomonas aeruginosa, the QS system is hierarchical and involves signaling molecules such as N-acyl homoserine lactones (AHLs). Furanones, being structural analogs of AHLs, can interfere with this signaling cascade.[4] They can compete with AHLs for binding to their cognate receptors (e.g., LasR and RhlR), thereby downregulating the expression of virulence factors.[5] This mechanism of action makes furanones promising candidates for the development of novel anti-virulence therapies that can disarm pathogens without exerting selective pressure that leads to antibiotic resistance.
The diagram below illustrates the inhibitory effect of furanones on the P. aeruginosa quorum sensing pathway.
References
- 1. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Diphenylfuranone Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo activities of diphenylfuranone compounds, a promising class of molecules in anticancer drug discovery. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the therapeutic potential and translational challenges associated with these compounds.
Introduction to Diphenylfuranone Compounds
Diphenylfuranones are a class of heterocyclic organic compounds characterized by a furanone ring substituted with two phenyl groups. Many derivatives of this core structure have been synthesized and investigated for their pharmacological properties, with a significant number demonstrating potent antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell growth, survival, and proliferation. This guide will focus on a specific, promising furanone-based hybrid, compound 13b , to illustrate the critical comparison between laboratory-based cell culture studies and animal models.
In-Vitro Activity of Compound 13b
The initial assessment of an anticancer compound's efficacy is typically performed in-vitro using a panel of cancer cell lines. Compound 13b has demonstrated broad-spectrum antiproliferative activity.
Quantitative Data: Antiproliferative and Cytotoxic Effects
Compound 13b was subjected to the National Cancer Institute's (NCI) 60-cell line screening and also tested for its specific cytotoxicity against breast cancer cell lines. The results are summarized in the tables below.
Table 1: NCI-60 Cell Line Screening Results for Compound 13b
| Parameter | Value Range (µM) | Number of Cell Lines Affected |
| GI₅₀ (Growth Inhibition 50%) | 2.17 - 9.60 | 48 |
| TGI (Total Growth Inhibition) | 6.23 - 91.00 | 26 |
| LC₅₀ (Lethal Concentration 50%) | > 92.5 | 57 |
Table 2: Cytotoxicity of Compound 13b against Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity |
| MCF-7 | Breast Adenocarcinoma | Strong | High selectivity over normal cells |
| MDA-MB-231 | Triple-Negative Breast Cancer | Strong | High selectivity over normal cells |
| HSF | Normal Human Skin Fibroblast | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of compound 13b was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (MCF-7, MDA-MB-231) and normal cells (HSF) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of compound 13b and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
In-Vivo Activity of Compound 13b
Following promising in-vitro results, the anticancer efficacy of compound 13b was evaluated in an in-vivo animal model to assess its therapeutic potential in a more complex biological system.
Quantitative Data: Tumor Growth Inhibition in a Xenograft Model
A triple-negative breast cancer (TNBC) xenograft model was established to evaluate the in-vivo antitumor activity of compound 13b.
Table 3: In-Vivo Efficacy of Compound 13b in a TNBC Xenograft Model
| Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Safety Profile |
| Compound 13b | Significant | Significant | Better than 5-Fluorouracil |
| 5-Fluorouracil | Significant | Significant | - |
| Vehicle Control | - | - | - |
Note: Specific percentages of tumor volume and weight reduction were not publicly available in the summarized literature. However, the effect was described as "significant."
Experimental Protocol: TNBC Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Cell Implantation: MDA-MB-231 human breast cancer cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Administration: The mice were randomized into treatment and control groups. Compound 13b was administered intraperitoneally at a specified dosage and schedule. 5-Fluorouracil was used as a positive control, and a vehicle solution was used for the control group.
-
Monitoring: Tumor volume and body weight were measured every 3-4 days. Tumor volume was calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Immunohistochemistry: Tumor tissues were processed for immunohistochemical analysis of EGFR and the proliferation marker Ki67.
Mechanism of Action of Compound 13b
Mechanistic studies revealed that compound 13b does not primarily induce apoptosis but rather inhibits cell proliferation through the inhibition of Heat Shock Protein 90 (Hsp90).
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for compound 13b, focusing on the Hsp90 signaling pathway.
Caption: Mechanism of action of Compound 13b via Hsp90 inhibition.
Experimental Workflow: From In-Vitro to In-Vivo
The progression from initial compound screening to in-vivo efficacy studies follows a structured workflow.
Caption: Drug discovery workflow from in-vitro to in-vivo studies.
Pharmacokinetic Profile of Compound 13b
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a therapeutic agent. In-vivo pharmacokinetic studies of compound 13b revealed the following parameters.
Table 4: Pharmacokinetic Parameters of Compound 13b
| Parameter | Value |
| Cₘₐₓ (Maximum Plasma Concentration) | 6.74 µM |
| Tₘₐₓ (Time to Maximum Concentration) | 1 hour |
| T₁/₂ (Half-life) | 2.98 hours |
These results indicate that compound 13b is rapidly absorbed into the systemic circulation but also has a relatively short half-life.[1]
Discussion and Conclusion
The journey of an anticancer drug from the laboratory bench to clinical application is a complex process, and the comparison of in-vitro and in-vivo data is a critical step in this endeavor. The case of the diphenylfuranone derivative, compound 13b, highlights several key aspects:
-
Correlation of Activity: Compound 13b demonstrated potent antiproliferative activity in-vitro against a broad range of cancer cell lines, which was subsequently translated into significant tumor growth inhibition in an in-vivo xenograft model. This correlation provides a strong rationale for its further development.
-
Mechanistic Insights: The identification of Hsp90 as a primary target of compound 13b provides a molecular basis for its anticancer effects.[1] The downregulation of key oncoproteins such as HER2, CDK4, and EGFR explains its impact on cell proliferation.[1]
-
Pharmacokinetic Considerations: The rapid absorption and short half-life of compound 13b are important factors to consider for optimizing dosing regimens in future preclinical and clinical studies.[1] A short half-life may necessitate more frequent administration or the development of a sustained-release formulation.
-
Translational Potential: The superior safety profile of compound 13b compared to the standard chemotherapeutic agent 5-fluorouracil in the xenograft model suggests a potentially wider therapeutic window, which is a highly desirable characteristic for an anticancer drug.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of 3,4-diphenyl-5H-furan-2-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-diphenyl-5H-furan-2-one, a compound recognized for its potential in the synthesis of pharmaceuticals. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be managed within a certified chemical fume hood. Personnel must be equipped with the necessary personal protective equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment and Waste Characterization
| Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or chloroprene gloves, inspected for integrity before use. |
| Protective Clothing | A flame-retardant laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if aerosolization is possible. |
| Waste Characterization | Hazardous chemical waste (non-halogenated organic solid). |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. Avoid contact with these substances during storage and disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be conducted by trained personnel in a controlled laboratory environment.
1. Preparation of the Waste Container:
- Select a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic solids.
- The label should include the full chemical name: "this compound," the CAS number (5635-16-5), the hazard characteristics (e.g., "Irritant," "Environmental Hazard"), and the accumulation start date.
2. Transfer of Waste:
- All operations should be performed in a chemical fume hood to minimize inhalation exposure.
- Carefully transfer the solid this compound waste into the prepared hazardous waste container using a dedicated scoop or spatula.
- For residual amounts in laboratory glassware, rinse the contaminated items with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinseate is also considered hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container for non-halogenated organic solvents.
3. Decontamination of Work Area and Equipment:
- Wipe down the work surface within the fume hood and any contaminated equipment with a cloth dampened with a suitable organic solvent, followed by soap and water.
- All disposable materials used in the cleanup, such as paper towels and contaminated gloves, must be disposed of as solid hazardous waste in the same container as the this compound.
4. Storage of Hazardous Waste:
- Securely close the hazardous waste container.
- Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
- Adhere to your institution's guidelines for the maximum accumulation time for hazardous waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain or in the regular trash.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 3,4-diphenyl-5H-furan-2-one
Essential Safety and Handling Guide for 3,4-diphenyl-5H-furan-2-one
1. Hazard Assessment:
Derivatives of 2(5H)-furanone are recognized as highly reactive molecules and can be present in drugs and natural products. Some furanone compounds are known to be bioactive against various microorganisms and may exhibit cytotoxicity.[1][2] Given the potential for biological activity and the general hazards associated with furanone derivatives, such as skin and eye irritation and harm if swallowed, a cautious approach is mandatory.[3][4]
2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[5] Always check the manufacturer's glove compatibility chart for the specific chemical if available. Dispose of gloves immediately if contaminated. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[6] |
| Respiratory | NIOSH-Approved Respirator | In the absence of specific inhalation hazard data, a NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood. |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material to protect against spills. |
3. Handling Procedures:
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a designated weighing enclosure.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or handling the chemical.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
4. Disposal Plan:
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated labware) should be collected in a designated, labeled hazardous waste container.
-
Solvent Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure the waste is properly labeled with the chemical name and any known hazards.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
- 1. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
